2-Propynamide, N,N-diethyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
51590-64-8 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
N,N-diethylprop-2-ynamide |
InChI |
InChI=1S/C7H11NO/c1-4-7(9)8(5-2)6-3/h1H,5-6H2,2-3H3 |
InChI Key |
YAKHRCSPOPKWRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C#C |
Origin of Product |
United States |
Foundational & Exploratory
2-Propynamide, N,N-diethyl- chemical properties and structure
Technical Guide on N,N-Diethyl-2-propynylamine
A Note on Nomenclature: The compound "2-Propynamide, N,N-diethyl-" is an unsaturated amide. However, publicly available scientific literature predominantly features the closely related amine, N,N-Diethyl-2-propynylamine (CAS No: 4079-68-9), which lacks the carbonyl group of an amide. This guide focuses on the chemical properties and structure of this more extensively documented amine, also known as N,N-Diethylpropargylamine.
Chemical Identity and Structure
N,N-Diethyl-2-propynylamine is a tertiary amine characterized by a diethylamino group attached to a propargyl moiety. This structure, featuring a terminal alkyne, makes it a versatile intermediate in organic synthesis.[1]
Structural Identifiers
The following table summarizes the key structural and registry information for N,N-Diethyl-2-propynylamine.
| Identifier | Value |
| IUPAC Name | N,N-diethylprop-2-yn-1-amine |
| CAS Registry Number | 4079-68-9[1][2][3] |
| Molecular Formula | C₇H₁₃N[1][2][3] |
| SMILES | CCN(CC)CC#C[4] |
| InChI | InChI=1S/C7H13N/c1-4-7-8(5-2)6-3/h1H,5-7H2,2-3H3[2] |
| InChIKey | JZJXKEWVUBVOEH-UHFFFAOYSA-N[2] |
Synonyms
The compound is known by several other names, including:
Chemical and Physical Properties
The physical and chemical properties of N,N-Diethyl-2-propynylamine are summarized below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Weight | 111.18 g/mol [1][3] |
| Appearance | Colorless to yellowish transparent liquid[4] |
| Boiling Point | 118-120 °C[5] or 135.4 °C at 760 mmHg[4] |
| Density | 0.80 - 0.822 g/cm³ at 20 °C[4][5] |
| Flash Point | 27.5 °C[4] |
| Refractive Index | n20/D 1.434[4][5] |
| Vapor Pressure | 14.6 hPa at 20 °C[5] |
| Solubility | Insoluble in water; Soluble in acids[4][5] |
| Storage Temperature | 2-8°C[4][5] |
Experimental Protocols
Synthesis of N,N-Diethyl-2-propynylamine
A common method for the synthesis of N,N-Diethyl-2-propynylamine involves the alkylation of diethylamine with a propargyl halide.[3]
Objective: To synthesize N,N-diethylprop-2-yn-1-amine from diethylamine and 3-bromoprop-1-yne.
Materials:
-
Diethylamine (0.46 mL, 1 eq)
-
Toluene (10 mL)
-
Potassium Carbonate (K₂CO₃) (1.23 g, 2 eq)
-
3-bromoprop-1-yne (0.56 mL, 1.5 eq)
Methodology:
-
A solution of diethylamine is prepared in toluene within a suitable reaction vessel.
-
Potassium carbonate is added to the solution to act as a base.
-
3-bromoprop-1-yne is then added to the mixture.
-
The reaction mixture is stirred at room temperature (20°C) for 15 hours.
-
Following the reaction period, the solid potassium salts are removed by filtration.
-
The filtrate is concentrated under vacuum (in vacuo) to remove the toluene solvent.
-
The resulting crude residue is purified by column chromatography to yield the final product, N,N-diethylprop-2-yn-1-amine.
Expected Yield: This protocol has been reported to achieve a yield of approximately 94%.[3]
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of N,N-Diethyl-2-propynylamine as described in the experimental protocol.
Caption: Workflow for the synthesis of N,N-Diethyl-2-propynylamine.
Applications and Reactivity
N,N-Diethyl-2-propynylamine serves as a valuable building block in organic chemistry.[1] Its primary industrial application is in the electroplating industry, where it is used as a high-performance brightener and leveling agent in nickel plating baths.[1][5] The terminal alkyne group allows it to act as a precursor for the synthesis of more complex molecules, such as substituted triazoles.[1]
References
- 1. N,N-Diethyl Propargyl Amine, Diethyl prop-2-ynyl amine, 2-Propyn-1-amine, N,N-diethyl, N,N-Diethyl-2-Propynylamine, 1-Diethylamino-2-propyne, 3-Diethylamino-1-propyne, DEP, Mumbai, India [jaydevchemicals.com]
- 2. 2-Propyn-1-amine, N,N-diethyl- [webbook.nist.gov]
- 3. N,N-Diethylpropargylamine synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Propyn-1-amine, N,N-diethyl-|lookchem [lookchem.com]
- 5. N,N-Diethylpropargylamine | 4079-68-9 [chemicalbook.com]
An In-depth Technical Guide on the Synthesis and Characterization of N,N-diethyl-2-propynamide
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Abstract
This technical guide outlines a proposed synthesis and comprehensive characterization of the novel compound N,N-diethyl-2-propynamide. Due to the limited availability of published data on this specific molecule, this document provides a robust, proposed synthetic route based on established amide coupling methodologies. Furthermore, it details the expected analytical characterization, providing a predictive framework for researchers aiming to synthesize and identify this compound. The guide includes detailed experimental protocols, tabulated summaries of predicted quantitative data, and workflow diagrams to facilitate understanding and replication.
Introduction
N,N-diethyl-2-propynamide is a small molecule featuring a terminal alkyne and a diethylamide functional group. The presence of the reactive propioloyl moiety makes it a potentially valuable building block in medicinal chemistry and materials science, particularly for applications involving click chemistry, Michael additions, and other transformations of terminal alkynes. This guide provides a comprehensive theoretical framework for its synthesis and characterization.
Proposed Synthesis of N,N-diethyl-2-propynamide
The most direct and efficient method for the synthesis of N,N-diethyl-2-propynamide is the coupling of propiolic acid with diethylamine. This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Several modern coupling reagents are suitable for this transformation, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a highly effective choice due to its high efficiency and ability to suppress racemization, although for this achiral molecule, other reagents like EDC/HOBt are also excellent choices.
Reaction Scheme
Caption: Proposed synthesis of N,N-diethyl-2-propynamide.
Experimental Protocol
Materials:
-
Propiolic acid
-
Diethylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of propiolic acid (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (2.5 eq).
-
In a separate flask, dissolve HATU (1.1 eq) in anhydrous DMF and add this solution to the reaction mixture.
-
Stir the mixture for 15 minutes at 0 °C to allow for the activation of the carboxylic acid.
-
Add diethylamine (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N-diethyl-2-propynamide.
Data Presentation: Synthesis
| Parameter | Predicted Value/Condition |
| Starting Material | Propiolic Acid |
| Amine | Diethylamine |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
| Predicted Yield | > 85% |
| Purification Method | Column Chromatography |
Characterization of N,N-diethyl-2-propynamide
The synthesized N,N-diethyl-2-propynamide should be characterized using a suite of analytical techniques to confirm its identity and purity.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of N,N-diethyl-2-propynamide.
Predicted Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.4 | Quartet (q) | 4H | -N(CH₂CH₃)₂ |
| ~ 2.9 | Singlet (s) | 1H | -C≡CH |
| ~ 1.2 | Triplet (t) | 6H | -N(CH₂CH₃)₂ |
3.2.2. ¹³C NMR Spectroscopy
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 154 | C=O (Amide) |
| ~ 78 | -C≡CH |
| ~ 75 | -C≡CH |
| ~ 42, 40 | -N(CH₂CH₃)₂ |
| ~ 14, 12 | -N(CH₂CH₃)₂ |
3.2.3. FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~ 3300 | ≡C-H stretch (terminal alkyne) |
| ~ 2100 | C≡C stretch (terminal alkyne) |
| ~ 1650 | C=O stretch (amide) |
3.2.4. Mass Spectrometry
| m/z Value | Assignment |
| 125.08 | [M]⁺ (Molecular Ion) |
| 126.09 | [M+H]⁺ (Protonated Molecular Ion) |
| 96.04 | [M - C₂H₅]⁺ (Loss of an ethyl group) |
| 53.01 | [HC≡CCO]⁺ (Acylium ion from cleavage of the N-C bond) |
Signaling Pathways and Logical Relationships
As N,N-diethyl-2-propynamide is a novel compound, its biological activity and associated signaling pathways are yet to be determined. However, its structural motifs suggest potential applications as a covalent inhibitor or as a building block for more complex bioactive molecules. The terminal alkyne can be utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to link the molecule to various probes or biological targets.
Logical Relationship: Application in Target Identification
Caption: Potential application of N,N-diethyl-2-propynamide in bioconjugation.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and characterization of N,N-diethyl-2-propynamide. The proposed experimental protocols are based on well-established and reliable chemical transformations. The tabulated and visual data offer a clear framework for researchers to undertake the synthesis of this compound and to characterize it effectively. The potential applications of this molecule in chemical biology and drug discovery, owing to its reactive alkyne moiety, make it a target of significant interest for further investigation.
An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Diethylpropionamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethylpropionamide, also known as N,N-diethylpropanamide, is a tertiary amide with the chemical formula C₇H₁₅NO.[1][2] This document provides a comprehensive overview of its physical and chemical properties, spectral data, synthesis, and safety information. It is intended to serve as a technical resource for professionals in research and development.
Physical and Chemical Properties
N,N-Diethylpropionamide is a colorless, clear liquid at room temperature.[3] It is a combustible liquid with a flash point of 73 °C (163.4 °F) in a closed cup.[4] Key physical and chemical properties are summarized in the table below for easy reference.
Table 1: Physical and Chemical Properties of N,N-Diethylpropionamide
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅NO | [1][2] |
| Molecular Weight | 129.20 g/mol | [1][2][4] |
| CAS Number | 1114-51-8 | [1][2][4] |
| Appearance | Colorless clear liquid | [3] |
| Boiling Point | 77 °C at 12 mmHg | [1][4] |
| Density | 0.897 g/mL at 25 °C | [1][4] |
| Refractive Index (n20/D) | 1.442 | [1][4] |
| Solubility in Water | 19 g/L at 25 °C | [3] |
| Flash Point | 73 °C (163.4 °F) - closed cup | [4] |
| pKa | -0.41 (Predicted) | [3][5] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of N,N-diethylpropionamide. The following provides an overview of the expected spectral data.
1H NMR Spectroscopy: The proton NMR spectrum of N,N-diethylpropionamide is expected to show characteristic signals for the two ethyl groups and the propionyl group.
13C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.[6]
Infrared (IR) Spectroscopy: The IR spectrum of an N,N-disubstituted amide like N,N-diethylpropionamide is characterized by a strong carbonyl (C=O) stretching absorption band around 1650 cm⁻¹.[7] Unlike primary and secondary amides, there will be no N-H stretching bands in the region of 3300 cm⁻¹.[7]
Mass Spectrometry (MS): The mass spectrum of N,N-diethylpropionamide shows a molecular ion peak corresponding to its molecular weight.[2][8] Common fragmentation patterns for amides can also be observed.[2]
Synthesis and Reactivity
N,N-Diethylpropionamide can be synthesized through various methods, with a common approach being the acylation of diethylamine with a propionylating agent.
Experimental Protocol: Synthesis of N,N-Diethylpropionamide
A general method for the synthesis of N,N-diethylamides involves the reaction of an acid chloride with diethylamine. While a specific protocol for N,N-diethylpropionamide is not detailed in the provided results, a representative procedure for a similar transformation is the synthesis of N,N-diethyl-m-methylbenzamide (DEET). This can be adapted by using propionyl chloride instead of m-toluoyl chloride.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of N,N-Diethylpropionamide.
Procedure Outline:
-
Reaction Setup: Diethylamine is dissolved in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically cooled in an ice bath.
-
Addition of Acylating Agent: Propionyl chloride is added dropwise to the stirred solution of diethylamine. This reaction is exothermic, and the temperature should be maintained at 0-5 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the reaction mixture is typically washed with water and a dilute aqueous acid solution to remove unreacted diethylamine and the diethylamine hydrochloride byproduct. The organic layer is then washed with a dilute aqueous base solution (e.g., sodium bicarbonate) and brine.
-
Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield pure N,N-diethylpropionamide.
Reactivity:
N,N-Diethylpropionamide is a stable compound under normal conditions. As a tertiary amide, it is generally resistant to hydrolysis except under strong acidic or basic conditions. The carbonyl group can undergo nucleophilic attack, and the α-protons to the carbonyl group can be deprotonated with a strong base to form an enolate, which can then participate in various C-C bond-forming reactions. For instance, it can be chlorinated at the alpha position to synthesize N,N-Diethyl-2-chloropropionamide.[9]
Safety and Handling
N,N-Diethylpropionamide is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][10]
Table 2: GHS Hazard Information for N,N-Diethylpropionamide
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Harmful in contact with skin | H312 |
| Harmful if inhaled | H332 |
Precautionary Measures:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[10]
-
Response: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. If on skin, wash with plenty of water. If inhaled, remove person to fresh air and keep comfortable for breathing.[10]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[3]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[10]
Personal Protective Equipment (PPE):
It is recommended to use appropriate personal protective equipment, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[4] If ventilation is inadequate, a respirator may be necessary.[4]
Logical Workflow for Safety Assessment
The following diagram illustrates a logical workflow for assessing the safety of N,N-diethylpropionamide in a laboratory setting.
Caption: Workflow for safety assessment of N,N-Diethylpropionamide.
Applications
N,N-Diethylpropionamide serves as a versatile chemical building block in organic synthesis.[11] Its properties make it a useful intermediate in the production of more complex molecules in various fields, including pharmaceuticals and materials science.[11][12] It can also be used as a solvent and a reaction medium in chemical processes.[12]
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the most current Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional and regulatory safety protocols.
References
- 1. N,N-Diethylpropionamide CAS#: 1114-51-8 [m.chemicalbook.com]
- 2. N,N-Diethylpropionamide | C7H15NO | CID 66191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. N,N-Diethylpropionamide 99 1114-51-8 [sigmaaldrich.com]
- 5. N,N-Diethylpropionamide | 1114-51-8 [chemicalbook.com]
- 6. N,N-Diethylpropionamide(1114-51-8) 13C NMR spectrum [chemicalbook.com]
- 7. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]
- 8. N,N-Diethylpropionamide [webbook.nist.gov]
- 9. N,N-Diethyl-2-chloropropionamide synthesis - chemicalbook [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. nbinno.com [nbinno.com]
- 12. N,N-Diethylpropionamide [myskinrecipes.com]
An In-depth Technical Guide to N,N-diethyl-2-propynamide and Related Compounds
For: Researchers, scientists, and drug development professionals
This technical guide addresses the chemical identity, properties, and synthesis of N,N-diethyl-2-propynamide. It is important to note that the chemical name "2-Propynamide, N,N-diethyl-" is ambiguous and not standard in chemical nomenclature. The most chemically accurate interpretation of this name is N,N-diethylpropiolamide . This document will focus on this compound, while also providing information on similarly named chemicals to avoid confusion.
Chemical Identification and Properties
There is no specific CAS number found for a compound named "2-Propynamide, N,N-diethyl-". However, based on standard chemical naming conventions, the intended molecule is likely N,N-diethylpropiolamide, which is the N,N-diethyl amide derivative of 2-propynoic acid (propiolic acid).
Molecular Formula of N,N-diethylpropiolamide: C₇H₁₁NO
Table 1: Physicochemical Properties of N,N-diethylpropiolamide (Predicted) and Related Compounds
| Property | N,N-diethylpropiolamide (Predicted) | N,N-diethylpropanamide[1][2][3][4][5] | N,N-diethyl-2-propanamine[6][7][8][9] | N,N-diethyl-2-propyn-1-amine |
| CAS Number | Not Assigned | 1114-51-8[1][2][3][4][5] | 6006-15-1[6][7] | 4079-68-9 |
| Molecular Formula | C₇H₁₁NO | C₇H₁₅NO[1][2][3][4][5] | C₇H₁₇N[6][7][8][9] | C₇H₁₃N |
| Molecular Weight | 125.17 g/mol | 129.20 g/mol [1][2][4][5] | 115.22 g/mol [6][8][9] | 111.19 g/mol |
| Boiling Point | - | 77 °C / 12 mmHg[3] | 105 °C[9] | - |
| Density | - | 0.897 g/mL at 25 °C[3] | 0.759 g/mL[9] | - |
| Refractive Index | - | 1.442 at 20 °C[3] | 1.4041[9] | - |
| Flash Point | - | 163 °F[3] | 6 °C[9] | - |
Synthesis of N,N-diethylpropiolamide
A standard and effective method for the synthesis of N,N-diethylpropiolamide is the amidation of propiolic acid. This typically involves the activation of the carboxylic acid group followed by reaction with diethylamine.
General Experimental Protocol
The following is a representative protocol for the synthesis of a propiolamide from its corresponding carboxylic acid and amine. This can be adapted for the synthesis of N,N-diethylpropiolamide.
Materials:
-
Propiolic acid
-
Diethylamine
-
A coupling reagent (e.g., propylphosphonic anhydride (T3P), DCC, EDC)
-
An organic base (e.g., triethylamine)
-
Anhydrous organic solvent (e.g., ethyl acetate, dichloromethane)
Procedure:
-
In a reaction vessel, dissolve propiolic acid (1 equivalent) and diethylamine (1.2 equivalents) in the chosen anhydrous solvent.
-
Add the organic base (2 equivalents) to the mixture.
-
Slowly add the coupling reagent (1.5 equivalents) to the stirring reaction mixture at room temperature.
-
Allow the reaction to stir for a specified time (typically several hours to overnight) and monitor the progress using a suitable technique like thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified using column chromatography.
A similar sustainable protocol has been described for the synthesis of N-acyl tryptamines, which also involves an amidation reaction.[10]
Safety and Handling
Specific safety data for N,N-diethylpropiolamide is not available. However, based on related compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
For the related compound N,N-diethyl-2-propynylamine , the following hazards are identified: Flammable liquid and vapor, harmful if swallowed, and causes severe skin burns and eye damage.[11]
Similarly Named Compounds
To aid researchers, this section provides details on compounds with names similar to "2-Propynamide, N,N-diethyl-". It is crucial to distinguish these from the likely intended compound, N,N-diethylpropiolamide.
N,N-diethylpropanamide
-
Structure: This is a saturated amide, lacking the carbon-carbon triple bond of a propynamide.
N,N-diethyl-2-propanamine
-
Structure: This is a tertiary amine, not an amide.
N,N-diethyl-2-propyn-1-amine
-
CAS Number: 4079-68-9
-
Molecular Formula: C₇H₁₃N
-
Structure: This is a tertiary amine containing a terminal alkyne.
Visualizations
The following diagrams illustrate the chemical structures and a general synthesis workflow.
References
- 1. N,N-Diethylpropionamide [webbook.nist.gov]
- 2. N,N-Diethylpropionamide [webbook.nist.gov]
- 3. N,N-Diethylpropionamide CAS#: 1114-51-8 [m.chemicalbook.com]
- 4. N,N-Diethylpropionamide 99 1114-51-8 [sigmaaldrich.com]
- 5. N,N-Diethylpropionamide | C7H15NO | CID 66191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N-Diethyl-2-propanamine | C7H17N | CID 521913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Propaneamine, N,N-diethyl- [webbook.nist.gov]
- 8. 2-Propaneamine, N,N-diethyl- (CAS 6006-15-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. chembk.com [chembk.com]
- 10. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]
- 11. fishersci.com [fishersci.com]
The Biological Landscape of N,N-Diethyl Substituted Propynamides: An Emerging Area of Research
For Immediate Release
[City, State] – October 25, 2025 – The class of organic compounds known as N,N-diethyl substituted propynamides is currently an area with limited published research regarding its specific biological activities. While the broader family of propynamides is gaining recognition for its potential as covalent inhibitors, detailed pharmacological data, including specific enzyme inhibition constants (IC50, Ki), comprehensive experimental protocols, and well-defined signaling pathways for N,N-diethyl substituted analogues, remains largely uncharted territory in publicly available scientific literature.
This technical overview aims to provide a foundational understanding of the current state of knowledge, drawing from structurally related compounds and the general reactivity of the propynamide functional group to infer potential areas of biological relevance for researchers, scientists, and drug development professionals.
Theoretical Framework: Propynamides as Covalent Modulators
Propynamides belong to a class of compounds known as "warheads" in the context of targeted covalent inhibitors. These molecules are designed to form a stable, covalent bond with a specific nucleophilic amino acid residue, such as cysteine, within the active site of a target protein. This mechanism of action can lead to irreversible inhibition, offering potential advantages in terms of potency and duration of action compared to non-covalent inhibitors.
Inferred Biological Potential from Related Compounds
While direct evidence is scarce, the biological activities of other N,N-diethyl substituted molecules may offer clues to the potential therapeutic applications of N,N-diethyl propynamides. For instance, various N,N-diethyl substituted amides and amines have been investigated for their effects on the central nervous system, as anti-inflammatory agents, and for their cytotoxic properties against cancer cell lines. It is plausible that the incorporation of a reactive propynamide moiety onto an N,N-diethyl scaffold could lead to novel compounds with unique biological profiles in these or other therapeutic areas.
Future Directions and a Call for Research
The limited availability of data on the biological activity of N,N-diethyl substituted propynamides highlights a significant gap in the current scientific landscape. There is a clear need for foundational research to explore the potential of this class of compounds. Key areas for future investigation include:
-
Synthesis and Library Development: The creation of a diverse library of N,N-diethyl substituted propynamides with varying structural features is a crucial first step.
-
In Vitro Screening: High-throughput screening of these compounds against a broad range of biological targets, including enzymes from different classes (e.g., kinases, proteases, transferases), is necessary to identify potential hits.
-
Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies will be required to confirm covalent modification of the target, identify the specific amino acid residue involved, and elucidate the downstream effects on cellular signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the N,N-diethylpropynamide scaffold affect biological activity will be essential for the optimization of lead compounds.
Experimental Workflow for Investigating Covalent Inhibition
Researchers venturing into this area would likely employ a workflow similar to the one outlined below to characterize the potential covalent inhibitory activity of novel N,N-diethyl substituted propynamides.
Caption: A generalized experimental workflow for the discovery and characterization of novel covalent inhibitors.
Conclusion
The field of N,N-diethyl substituted propynamides represents a nascent but potentially fruitful area for drug discovery and chemical biology. While the current body of literature is insufficient to provide a comprehensive technical guide, the foundational principles of covalent inhibition and the known activities of structurally related compounds suggest that this chemical class warrants further investigation. The scientific community is encouraged to undertake the necessary research to unlock the potential biological activities of these intriguing molecules.
A Technical Guide to the Potential Research Applications of 2-Propynamide, N,N-diethyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Propynamide, N,N-diethyl-, also known as N,N-diethylpropiolamide, is a small molecule featuring a terminal alkyne and a tertiary amide. While specific research on this particular derivative is limited in publicly available literature, its structural motifs suggest significant potential as a versatile tool in chemical biology, drug discovery, and materials science. The presence of a reactive terminal alkyne allows for its use in bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, enabling the labeling and tracking of biomolecules. Furthermore, the propiolamide core is a valuable synthon for the construction of more complex heterocyclic scaffolds, making it a potential building block in medicinal chemistry for the development of novel therapeutic agents. This guide provides an overview of its synthesis, characterization, and extrapolated potential research applications, complete with detailed hypothetical experimental protocols and workflow diagrams to facilitate its investigation and use in a research setting.
Chemical Properties and Synthesis
N,N-diethyl-2-propynamide is a molecule with the chemical formula C₇H₁₁NO. Its structure combines the rigidity of an alkyne with the metabolic stability often associated with a tertiary amide.
Synthesis
The synthesis of N,N-diethyl-2-propynamide can be achieved through several standard amidation procedures. Two common routes are the reaction of diethylamine with either an activated propiolic acid derivative, such as propiolyl chloride, or with a propiolic acid ester like methyl propiolate.
Method A: From Propiolyl Chloride
This method involves the acylation of diethylamine with propiolyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Method B: From Methyl Propiolate
The reaction of diethylamine with methyl propiolate is another viable route.[1] This reaction often requires heating and can be slower than the acid chloride method but avoids the handling of a highly reactive acyl chloride.[2]
Spectroscopic Characterization
The successful synthesis of N,N-diethyl-2-propynamide can be confirmed using standard spectroscopic techniques. The expected spectral data are summarized in Table 1.
| Technique | Functional Group | Expected Chemical Shift / Frequency |
| ¹H NMR | Terminal Alkyne (–C≡C-H) | δ 2.0-3.0 ppm (singlet) |
| Methylene (–N-CH₂–) | δ 3.0-3.5 ppm (quartet) | |
| Methyl (–CH₃) | δ 1.0-1.3 ppm (triplet) | |
| ¹³C NMR | Carbonyl (C=O) | δ 150-160 ppm |
| Alkyne (–C≡C–) | δ 70-90 ppm | |
| Methylene (–N-CH₂–) | δ 40-50 ppm | |
| Methyl (–CH₃) | δ 12-15 ppm | |
| FT-IR | Terminal Alkyne C-H Stretch | 3250-3350 cm⁻¹ (sharp, weak) |
| Alkyne C≡C Stretch | 2100-2160 cm⁻¹ (sharp, weak)[3] | |
| Amide C=O Stretch | 1630-1680 cm⁻¹ (strong)[3] |
Table 1: Predicted Spectroscopic Data for N,N-diethyl-2-propynamide.
Potential Research Applications
The bifunctional nature of N,N-diethyl-2-propynamide opens up a range of potential applications in research.
Bioconjugation and Chemical Biology
The terminal alkyne is a key functional group for "click chemistry," a set of biocompatible reactions that enable the specific and efficient covalent ligation of molecules. N,N-diethyl-2-propynamide can be used as a small, stable tag that can be incorporated into biomolecules either metabolically or through chemical modification. Once incorporated, the alkyne handle can be used to attach a variety of reporters, such as fluorophores, biotin, or affinity tags, via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction.
Medicinal Chemistry and Fragment-Based Drug Discovery
The propiolamide scaffold is present in some biologically active molecules. As a small, rigid molecule, N,N-diethyl-2-propynamide could serve as a fragment in fragment-based drug discovery (FBDD) screens to identify new binding motifs for therapeutic targets. The alkyne can also serve as a starting point for the synthesis of a library of more complex molecules, such as triazoles, pyrazoles, and other heterocycles, which are common in pharmaceuticals.
Organic Synthesis and Materials Science
As a versatile building block, N,N-diethyl-2-propynamide can be used in a variety of organic transformations, including cycloadditions, transition-metal-catalyzed cross-coupling reactions, and polymerizations. The amide functionality can influence the electronic properties and reactivity of the alkyne, potentially leading to novel reaction pathways. In materials science, the incorporation of this monomer into polymers could introduce functionalities for cross-linking or post-polymerization modification.
Experimental Protocols
Synthesis of N,N-diethyl-2-propynamide from Propiolyl Chloride
Materials:
-
Propiolyl chloride
-
Diethylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve diethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of propiolyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure N,N-diethyl-2-propynamide.
Protocol for "Click" Labeling of an Azide-Modified Protein
Materials:
-
Azide-modified protein (e.g., metabolically labeled with an azide-containing amino acid)
-
N,N-diethyl-2-propynamide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescent azide reporter molecule (for visualization)
Procedure:
-
Prepare a stock solution of the azide-modified protein in PBS.
-
Prepare a "click" reaction cocktail by sequentially adding the following to PBS:
-
N,N-diethyl-2-propynamide (10 equivalents relative to the protein)
-
Fluorescent azide reporter (2 equivalents)
-
Copper(II) sulfate (1 equivalent)
-
THPTA (5 equivalents)
-
-
Initiate the reaction by adding freshly prepared sodium ascorbate (10 equivalents).
-
Add the "click" cocktail to the protein solution and incubate at room temperature for 1 hour, protected from light.
-
Remove excess reagents by dialysis or using a desalting column.
-
Analyze the labeled protein by SDS-PAGE and in-gel fluorescence scanning to confirm successful conjugation.
Conclusion
While N,N-diethyl-2-propynamide is not a widely studied compound, its chemical structure suggests a high potential for utility in various research domains. Its straightforward synthesis and the presence of a versatile terminal alkyne make it an attractive candidate for applications in bioconjugation, medicinal chemistry, and as a synthetic building block. The protocols and potential applications outlined in this guide are intended to provide a foundation for researchers interested in exploring the capabilities of this and other propiolamide derivatives. Further investigation is warranted to fully elucidate the chemical and biological properties of N,N-diethyl-2-propynamide.
References
The Rise of Propynamides: An In-depth Technical Guide to a Versatile Covalent Warhead
For Immediate Release
SOUTH SAN FRANCISCO, CA – October 25, 2025 – The landscape of targeted covalent inhibitors is continually evolving, with researchers seeking novel reactive groups, or "warheads," that offer a desirable balance of reactivity and selectivity. While the specific molecule 2-Propynamide, N,N-diethyl- is not extensively documented as a covalent warhead in current scientific literature, the broader class of N,N-disubstituted propynamides has emerged as a clinically significant and versatile covalent warhead in modern drug discovery. This technical guide provides an in-depth analysis of the propynamide scaffold as a covalent warhead, tailored for researchers, scientists, and drug development professionals.
Introduction to Covalent Inhibition and the Propynamide Warhead
Targeted covalent inhibitors (TCIs) are a class of drugs that form a stable, covalent bond with their protein target. This mode of action can offer several advantages over non-covalent inhibitors, including increased biochemical efficiency, prolonged duration of action, and the potential to target shallow binding pockets. The TCI is comprised of a scaffold that provides selectivity for the target protein and an electrophilic "warhead" that reacts with a nucleophilic amino acid residue on the target, most commonly a cysteine.
The propynamide moiety has gained prominence as a less reactive, and therefore potentially more selective, alternative to the widely used acrylamide warhead. Its mechanism of action involves a Michael addition reaction, where the thiol group of a cysteine residue attacks one of the sp-hybridized carbons of the alkyne, leading to the formation of a stable covalent adduct.
Mechanism of Action: The Thiol-Yne Reaction
The covalent modification of a cysteine residue by a propynamide warhead proceeds via a nucleophilic addition mechanism. The deprotonated thiol group (thiolate) of the cysteine acts as the nucleophile, attacking the electron-deficient alkyne of the propynamide. This results in the formation of a vinyl sulfide-linked protein-inhibitor conjugate. The reactivity of the propynamide can be tuned by the substituents on the amide nitrogen and at the terminus of the alkyne, allowing for a fine-tuning of the warhead's electrophilicity to balance target engagement with off-target reactivity.
Quantitative Analysis of Propynamide-Based Inhibitors
The potency and selectivity of covalent inhibitors are critical parameters in their development. Several key metrics are used to quantify their activity, including the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), and the rate of inactivation (kinact). Below is a summary of quantitative data for notable propynamide-based inhibitors targeting Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway.
| Inhibitor | Target | IC50 (nM) | Other Kinase IC50 (nM) | Reference |
| Acalabrutinib | BTK | 3 | ITK: >1000, TEC: >1000, EGFR: >1000 | [1][2] |
| Branebrutinib | BTK | 0.1 | TEC: 0.9, BMX: 1.5, TXK: 5 | [3][4][5][6] |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathway: Inhibition of the B-Cell Receptor (BCR) Pathway by BTK Inhibitors
Bruton's tyrosine kinase (BTK) is a critical downstream effector of the B-cell receptor (BCR).[7][8][9] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[10][11] Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in B-cell proliferation, differentiation, and survival.[12][13][14] Covalent inhibitors targeting BTK, such as those employing a propynamide warhead, effectively block this signaling pathway, making them valuable therapeutics for B-cell malignancies and autoimmune diseases.[15][16]
Caption: B-Cell Receptor (BCR) signaling pathway and the point of intervention by propynamide-based BTK inhibitors.
Experimental Protocols
General Synthesis of N,N-Disubstituted 2-Propynamides
A general method for the synthesis of N,N-disubstituted 2-propynamides involves the coupling of propiolic acid with a secondary amine.
Materials:
-
Propiolic acid
-
A secondary amine (e.g., diethylamine)
-
A coupling agent (e.g., HATU, HBTU)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve propiolic acid in the anhydrous solvent.
-
Add the secondary amine and the non-nucleophilic base to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the coupling agent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N,N-disubstituted 2-propynamide.
Determination of k_inact/K_I for Covalent Inhibitors
The potency of an irreversible inhibitor is best described by the second-order rate constant k_inact/K_I. This can be determined using a progress-curve-based assay or an endpoint competition assay.[17][18][19][20]
Materials:
-
Target enzyme
-
Substrate for the enzyme that produces a detectable signal (e.g., fluorescent, colorimetric)
-
Propynamide-based inhibitor at various concentrations
-
Assay buffer
-
Plate reader or spectrophotometer
Procedure (Progress Curve Method):
-
In a multi-well plate, add the enzyme and the inhibitor at various concentrations to the assay buffer.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress (product formation) over time using the plate reader.
-
Plot the product concentration versus time for each inhibitor concentration.
-
Fit the progress curves to the appropriate kinetic model for irreversible inhibition to determine the observed rate of inactivation (k_obs) for each inhibitor concentration.
-
Plot k_obs versus the inhibitor concentration. The slope of this line represents k_inact/K_I.
Mass Spectrometry Analysis of Protein-Inhibitor Adducts
Mass spectrometry (MS) is a powerful tool to confirm the covalent modification of a target protein and to identify the specific residue that has been modified.[21][22][23][24][25]
Materials:
-
Target protein
-
Propynamide-based inhibitor
-
Incubation buffer
-
Quenching solution (e.g., containing a reducing agent like DTT)
-
LC-MS system (e.g., ESI-Q-TOF)
Procedure (Intact Protein Analysis):
-
Incubate the target protein with an excess of the propynamide inhibitor for a defined period.
-
Quench the reaction to stop further covalent modification.
-
Desalt the protein-inhibitor mixture using a suitable method (e.g., zip-tipping, buffer exchange).
-
Analyze the intact protein by LC-MS to determine its molecular weight.
-
A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.
Procedure (Peptide Mapping):
-
After incubation and quenching, denature, reduce, and alkylate the protein sample.
-
Digest the protein into peptides using a specific protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including a variable modification corresponding to the mass of the propynamide warhead on cysteine residues.
-
Identification of a peptide with this modification confirms the site of covalent adduction.
Experimental Workflow for Covalent Inhibitor Discovery
The discovery and characterization of novel propynamide-based covalent inhibitors typically follows a structured workflow.
Caption: A typical workflow for the discovery and development of propynamide-based covalent inhibitors.
Conclusion
The N,N-disubstituted propynamide has established itself as a valuable covalent warhead in the medicinal chemist's toolbox. Its tunable reactivity and demonstrated clinical success make it an attractive choice for the development of next-generation targeted covalent inhibitors. This technical guide provides a foundational understanding of the core principles, quantitative data, and experimental methodologies associated with the use of propynamide warheads, empowering researchers to leverage this versatile scaffold in their drug discovery efforts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. B-cell receptor - Wikipedia [en.wikipedia.org]
- 12. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 14. pnas.org [pnas.org]
- 15. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 18. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 23. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 24. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 25. arpi.unipi.it [arpi.unipi.it]
The Rise of Propynamides: A Technical Guide to a New Class of Covalent Inhibitors in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the pursuit of highly selective and potent therapeutic agents has led to a resurgence of interest in covalent inhibitors. These molecules, which form a permanent bond with their biological target, offer the potential for prolonged pharmacodynamic effects and improved therapeutic indices. Among the various "warheads" employed in the design of targeted covalent inhibitors (TCIs), propynamides have emerged as a promising and versatile class. This technical guide provides an in-depth exploration of propynamides in medicinal chemistry, covering their synthesis, mechanism of action, and therapeutic applications, with a focus on their role as Bruton's tyrosine kinase (BTK) inhibitors.
Propynamides are characterized by an amide functional group attached to a propargyl moiety (a three-carbon chain with a carbon-carbon triple bond). This structural feature serves as an electrophilic trap for nucleophilic residues on target proteins, most commonly cysteine. The reactivity of the propynamide warhead can be finely tuned through chemical modifications, allowing for a balance between potent on-target activity and minimal off-target effects.[1] This guide will delve into the specifics of this tuning and its implications for drug design.
Mechanism of Action: Covalent Inhibition of Bruton's Tyrosine Kinase
A prime example of the successful application of propynamide-based inhibitors is in the targeting of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[2][3] Dysregulation of this pathway is implicated in various B-cell malignancies, making BTK a key therapeutic target.[3] Propynamide-containing drugs, such as acalabrutinib and tirabrutinib, act as irreversible inhibitors of BTK.[2][4]
The mechanism of inhibition involves a two-step process. First, the inhibitor non-covalently and reversibly binds to the active site of BTK. This initial binding event is driven by specific interactions between the inhibitor's scaffold and the amino acid residues of the enzyme. Following this initial binding, the propynamide warhead is positioned in close proximity to a nucleophilic cysteine residue (Cys481) within the BTK active site.[2][4] A subsequent Michael addition reaction occurs, where the thiol group of the cysteine residue attacks the electrophilic carbon of the propynamide, leading to the formation of a stable, irreversible covalent bond.[2][4] This permanent modification of BTK effectively blocks its catalytic activity, thereby shutting down the downstream signaling cascade that promotes B-cell proliferation and survival.[2][5]
Figure 1: Two-step mechanism of covalent inhibition by a propynamide inhibitor.
The inhibition of BTK by propynamide-based drugs disrupts the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.
Figure 2: Simplified B-Cell Receptor (BCR) signaling pathway and the point of inhibition by propynamide-based BTK inhibitors.
Therapeutic Applications and Quantitative Data
Propynamide-based covalent inhibitors have demonstrated significant clinical success, particularly in the treatment of B-cell malignancies. Acalabrutinib (Calquence®) and tirabrutinib (Velexbru®) are two prominent examples of approved drugs that utilize a propynamide warhead to target BTK.
Quantitative Potency and Selectivity Data
The potency and selectivity of these inhibitors are critical for their therapeutic efficacy and safety profile. The following tables summarize key quantitative data for acalabrutinib and tirabrutinib.
Table 1: In Vitro Potency of Acalabrutinib and Tirabrutinib against BTK
| Compound | Assay Type | IC50 (nM) | kinact/Ki (M-1s-1) | Reference |
| Acalabrutinib | Biochemical | 5.1 | - | [6] |
| Tirabrutinib | Biochemical | - | 2.4 x 104 | [7] |
Table 2: Kinase Selectivity Profile of Acalabrutinib and Tirabrutinib
| Kinase | Acalabrutinib IC50 (nM) | Tirabrutinib IC50 (nM) | Reference |
| BTK | 5.1 | - | [6] |
| ITK | >1000 | >1000 | [8][9] |
| TEC | 37 - >1000 | - | [4] |
| EGFR | >1000 | >1000 | [8][9] |
| SRC | >1000 | - | [8] |
Note: IC50 values can vary depending on the specific assay conditions.
Pharmacokinetic Properties
The pharmacokinetic profiles of acalabrutinib and tirabrutinib contribute to their clinical utility.
Table 3: Pharmacokinetic Parameters of Acalabrutinib
| Parameter | Value | Reference |
| Bioavailability | 25% | [10] |
| Tmax | 0.5 hours | [10] |
| Protein Binding | 97.5% | [10] |
| Metabolism | Primarily CYP3A | [1] |
| Elimination Half-life | 1-2 hours | [11] |
Pharmacokinetic data for tirabrutinib is less publicly available in comprehensive tables.
Experimental Protocols
Synthesis of Propynamide-Based Inhibitors
The synthesis of propynamide-based BTK inhibitors like acalabrutinib and tirabrutinib involves multi-step sequences. Below is a generalized workflow and a more detailed, though still high-level, look at the synthesis of tirabrutinib. A detailed, step-by-step laboratory protocol is beyond the scope of this guide, but the key transformations are highlighted.
Figure 3: Generalized synthetic workflow for propynamide inhibitors.
Key Steps in the Synthesis of Tirabrutinib: [1]
-
Pyrimidine Formation: Reaction of 4-phenoxyaniline with a chloromalonate derivative, followed by condensation with formamidine acetate to construct the pyrimidine core.
-
Chlorination and Formylation: Treatment with phosphorus oxychloride to install chloro groups on the pyrimidine ring, which also results in N-formylation.
-
Nucleophilic Aromatic Substitution (SNAr): Sequential SNAr reactions to introduce the side chains.
-
Azabenzimidazolone Formation: Cyclization to form the azabenzimidazolone moiety.
-
Amide Coupling: The final step involves the coupling of the advanced intermediate with a but-2-ynoic acid derivative to form the propynamide warhead.
Glutathione (GSH) Reactivity Assay
The GSH reactivity assay is a common in vitro method to assess the intrinsic electrophilicity of covalent inhibitors.[12] A high reactivity towards GSH can sometimes be a surrogate for potential off-target reactivity in vivo.
Protocol Overview:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of glutathione (GSH) in a phosphate buffer (e.g., 50 mM, pH 7.4).
-
Prepare a control buffer without GSH.
-
-
Incubation:
-
Incubate the test compound with the GSH solution at 37°C.
-
Simultaneously, incubate the test compound in the control buffer to assess its stability.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take aliquots from the reaction mixtures.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to monitor the depletion of the parent compound and the formation of the GSH adduct.
-
-
Data Analysis:
-
Calculate the half-life (t1/2) of the compound in the presence of GSH by plotting the natural logarithm of the remaining parent compound concentration against time.
-
Figure 4: Workflow for the Glutathione (GSH) reactivity assay.
Cell-Based BTK Inhibition Assay
Cell-based assays are crucial for evaluating the potency of BTK inhibitors in a more physiologically relevant context.
Protocol Overview (using a B-cell lymphoma cell line):
-
Cell Culture: Culture a suitable B-cell lymphoma cell line (e.g., TMD8) under standard conditions.
-
Compound Treatment: Treat the cells with various concentrations of the propynamide inhibitor for a defined period.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blot Analysis:
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a membrane.
-
Probe the membrane with antibodies specific for phosphorylated BTK (pBTK) and total BTK.
-
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities to determine the ratio of pBTK to total BTK at each inhibitor concentration.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce pBTK levels by 50%.
-
Conclusion
Propynamides represent a significant advancement in the field of covalent inhibitors, offering a tunable and effective warhead for targeting specific nucleophilic residues in proteins. The clinical success of propynamide-based BTK inhibitors like acalabrutinib and tirabrutinib underscores the potential of this chemical class in developing highly potent and selective therapeutics. As our understanding of covalent interactions and target biology deepens, we can expect to see the continued emergence of innovative propynamide-containing drugs for a range of diseases. This guide has provided a comprehensive overview of the key aspects of propynamide chemistry and biology, intended to serve as a valuable resource for researchers and developers in the field of medicinal chemistry.
References
- 1. Tirabrutinib: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 2. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.de [promega.de]
- 6. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2019090269A1 - Processes to produce acalabrutinib - Google Patents [patents.google.com]
- 9. tdcommons.org [tdcommons.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Assessing the pharmacokinetics of acalabrutinib in the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 2-Propynamide, N,N-diethyl-
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-Propynamide, N,N-diethyl-, also known as N,N-diethylpropiolamide. This compound is a valuable building block in organic synthesis and drug discovery. The primary synthesis route involves the reaction of a propiolate ester with diethylamine in an aqueous medium at a controlled temperature to favor amide formation over Michael addition. Alternative methods, such as the use of coupling agents or the conversion of propiolic acid to its acid chloride, are also discussed. This protocol is intended for researchers, scientists, and professionals in drug development.
Introduction
N,N-diethyl-2-propynamide is a terminal alkyne-containing amide that serves as a versatile precursor in various chemical transformations, including click chemistry, cycloadditions, and as a building block for more complex molecules. The synthesis of this compound requires careful control of reaction conditions to achieve high yields and purity, primarily by avoiding the formation of the Michael addition byproduct, ethyl 3-(diethylamino)acrylate. The most effective and straightforward method presented is the direct aminolysis of a propiolate ester with diethylamine.
Chemical Properties and Data
| Property | Value |
| IUPAC Name | 2-Propynamide, N,N-diethyl- |
| Other Names | N,N-diethylpropiolamide |
| CAS Number | 4079-68-9 |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| Appearance | Colorless to yellowish transparent liquid.[1] |
| Boiling Point | 118 - 121 °C.[1] |
| Density | 0.75 - 0.85 g/cm³ (at 20°C).[1] |
| Solubility | Sparingly soluble in water, soluble in acids.[1] |
Synthesis Protocols
Two primary methods for the synthesis of N,N-diethyl-2-propynamide are detailed below. Method 1 is the recommended procedure due to its milder conditions and avoidance of hazardous reagents.
Method 1: Aminolysis of a Propiolate Ester
This method is adapted from a general procedure for the synthesis of N-alkyl 2-propynamides and is expected to provide the desired product with good yield and purity.[2] The key to this synthesis is the use of water as a solvent and a low reaction temperature to suppress the competing Michael addition reaction.
Reaction Scheme:
Materials:
-
Methyl propiolate or Ethyl propiolate
-
Diethylamine
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Experimental Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, add deionized water (e.g., 30 mL for a 100 mmol scale reaction).
-
Add diethylamine (1.05 equivalents) to the chilled water with stirring.
-
Slowly add the propiolate ester (1.0 equivalent, e.g., methyl propiolate or ethyl propiolate) dropwise to the aqueous diethylamine solution over a period of 30 minutes, ensuring the temperature remains at 0°C.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 2 hours.
-
Upon completion of the reaction, extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts and wash with a saturated aqueous solution of NaHCO₃ (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N,N-diethyl-2-propynamide.
-
The crude product can be further purified by vacuum distillation if necessary.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Reactant Ratio (Amine:Ester) | 1.05 : 1.0 | [2] |
| Reaction Temperature | 0 °C | [2] |
| Reaction Time | 2.5 hours | [2] |
| Solvent | Water | [2] |
| Expected Yield | 70-90% | [2] |
Method 2: Acyl Chloride Formation Followed by Amination
This is a classic method for amide synthesis. It involves the conversion of propiolic acid to the more reactive propioloyl chloride, which is then reacted with diethylamine. This method is effective but requires the handling of thionyl chloride, a corrosive and hazardous reagent.
Reaction Scheme:
Materials:
-
Propiolic acid
-
Thionyl chloride (SOCl₂)
-
Diethylamine
-
Anhydrous diethyl ether or dichloromethane
-
Triethylamine (or another suitable base)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
Experimental Procedure:
Step 1: Synthesis of Propioloyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place propiolic acid.
-
Slowly add an excess of thionyl chloride (e.g., 2 equivalents).
-
Gently reflux the mixture until the evolution of HCl and SO₂ gas ceases.
-
Distill the excess thionyl chloride to obtain crude propioloyl chloride.
Step 2: Synthesis of N,N-diethyl-2-propynamide
-
Dissolve diethylamine (2 equivalents) in anhydrous diethyl ether in a round-bottom flask cooled in an ice bath.
-
Slowly add a solution of propioloyl chloride (1 equivalent) in anhydrous diethyl ether to the stirred diethylamine solution.
-
After the addition is complete, allow the reaction to stir for an additional hour at room temperature.
-
Filter the reaction mixture to remove the diethylamine hydrochloride salt.
-
Wash the filtrate with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield N,N-diethyl-2-propynamide.
Experimental Workflow and Diagrams
Synthesis Workflow (Method 1)
Caption: Workflow for the synthesis of N,N-diethyl-2-propynamide via aminolysis.
Signaling Pathways and Applications
N,N-diethyl-2-propynamide is not typically associated with specific signaling pathways itself but is a valuable tool in chemical biology and drug discovery for the synthesis of molecules that do interact with such pathways. The terminal alkyne group allows for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to attach it to various scaffolds, such as peptides, proteins, or small molecules, which can then be used to probe biological systems.
Caption: Applications of N,N-diethyl-2-propynamide in chemical synthesis.
Conclusion
The synthesis of N,N-diethyl-2-propynamide is most effectively achieved through the aminolysis of a propiolate ester with diethylamine in an aqueous medium at 0°C. This method provides a high yield of the desired amide while minimizing the formation of the Michael addition byproduct. The resulting compound is a versatile building block for the synthesis of a wide range of functionalized molecules for applications in research and drug development.
References
Application Notes and Protocols for N,N-diethyl-2-propynamide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a cornerstone reaction, enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles. This application note provides detailed protocols and guidelines for the use of N,N-diethyl-2-propynamide as a terminal alkyne component in CuAAC reactions, a valuable tool in bioconjugation, drug discovery, and materials science.
N,N-diethyl-2-propynamide is a versatile building block featuring a terminal alkyne moiety activated by the adjacent amide group. This electronic feature makes it a suitable substrate for click chemistry, allowing for the covalent linkage to azide-functionalized molecules. While specific quantitative data for N,N-diethyl-2-propynamide in click reactions is not extensively reported in the literature, its structural similarity to other terminal alkynes allows for the adaptation of established CuAAC protocols. Propiolamides, a class of compounds to which N,N-diethyl-2-propynamide belongs, are recognized as excellent substrates for CuAAC.[1]
Reaction Mechanism and Workflow
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The general mechanism involves the coordination of the copper(I) catalyst to the terminal alkyne, followed by reaction with an azide to form a six-membered copper-triazolide intermediate. Subsequent protonolysis yields the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst.
References
Application Notes and Protocols for N,N-diethylpropynamide Covalent Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the experimental setup and application of N,N-diethylpropynamide as a covalent labeling agent for identifying and characterizing protein targets. The protocols outlined below are designed to be adaptable for various research and drug development applications, focusing on the specific covalent modification of nucleophilic amino acid residues, primarily cysteine.
Introduction
N,N-diethylpropynamide is an electrophilic small molecule containing a propynamide functional group. This "warhead" is designed to react with nucleophilic residues in proteins, forming a stable covalent bond. This property makes it a valuable tool in chemical biology and drug discovery for activity-based protein profiling (ABPP) and target identification studies. The terminal alkyne also provides a handle for subsequent bioorthogonal ligation ("click chemistry") to introduce reporter tags for visualization, enrichment, and identification of labeled proteins. Covalent inhibitors, including those with propynamide warheads, have gained prominence in drug discovery, with several approved drugs targeting kinases like Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR).[1][2][3][4]
Principle of Covalent Labeling
The covalent labeling process with N,N-diethylpropynamide follows a two-step mechanism. Initially, the molecule non-covalently binds to a protein. Subsequently, a nucleophilic amino acid residue, typically a cysteine thiol, attacks the electrophilic carbon of the propynamide, leading to the formation of a stable covalent adduct.[5][6][7] This targeted and irreversible modification allows for the specific labeling and subsequent identification of proteins that interact with the compound.
Data Presentation
The following table summarizes hypothetical quantitative proteomics data from a competitive labeling experiment. In this type of experiment, a cellular lysate is pre-incubated with increasing concentrations of a test inhibitor (e.g., N,N-diethylpropynamide) before adding a broad-spectrum cysteine-reactive probe. The displacement of the probe by the inhibitor is then quantified by mass spectrometry.
| Protein Target | Uniprot ID | Peptide Sequence | Probe Occupancy (% of Control) | IC50 (µM) |
| On-Target | ||||
| Kinase X | P12345 | CYSNPEQPTK | 15.2 | 0.5 |
| Off-Targets | ||||
| Protein Y | Q67890 | ACLPSEEGTK | 45.8 | 5.2 |
| Protein Z | A1B2C3 | FNCSDEADEFR | 78.1 | 15.8 |
| Non-specific binder | X5Y6Z7 | GHCATEEQLR | 95.3 | > 50 |
Note: This table is a representative example and not actual experimental data. C* indicates the labeled cysteine residue.
Experimental Protocols
Protocol 1: In Vitro Covalent Labeling of a Purified Protein
This protocol describes the labeling of a purified protein with N,N-diethylpropynamide to confirm direct engagement.
Materials:
-
Purified protein of interest (with at least one cysteine residue)
-
N,N-diethylpropynamide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT) for reduction (optional)
-
Desalting column
-
SDS-PAGE reagents
-
Coomassie Brilliant Blue or silver stain
-
Mass spectrometer (for intact protein analysis)
Procedure:
-
Protein Preparation: If the protein's cysteines are oxidized, they may need to be reduced. Incubate the protein with 1-5 mM DTT for 30 minutes at room temperature. Remove DTT using a desalting column immediately before labeling.
-
Labeling Reaction:
-
Prepare a 10 mM stock solution of N,N-diethylpropynamide in DMSO.
-
In a microcentrifuge tube, combine the purified protein (final concentration 1-10 µM) in PBS with the desired concentration of N,N-diethylpropynamide (e.g., 10-100 µM).
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Analysis:
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE. A successful covalent modification will result in a slight mass shift of the protein band.
-
For more precise analysis, perform intact protein mass spectrometry to observe the mass increase corresponding to the addition of the N,N-diethylpropynamide molecule.
-
Protocol 2: Activity-Based Protein Profiling (ABPP) in Cell Lysate
This protocol outlines the identification of protein targets of N,N-diethylpropynamide in a complex biological sample using a competitive ABPP approach.
Materials:
-
Cultured cells
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
N,N-diethylpropynamide
-
Broad-spectrum cysteine-reactive probe with an alkyne handle (e.g., iodoacetamide-alkyne)
-
Azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin)
-
Click chemistry reagents: Copper(II) sulfate (CuSO4), Tris(2-carboxyethyl)phosphine (TCEP), and Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin agarose beads
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin
-
LC-MS/MS system for proteomic analysis
Procedure:
-
Cell Lysis: Harvest and lyse cells in a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (proteome).
-
Competitive Labeling:
-
Pre-incubate aliquots of the cell lysate with varying concentrations of N,N-diethylpropynamide (e.g., 0.1 µM to 50 µM) for 30 minutes at 37°C. Include a DMSO vehicle control.
-
Add the broad-spectrum cysteine-reactive probe to all samples at a final concentration of 1-5 µM and incubate for another 30 minutes at 37°C.
-
-
Click Chemistry:
-
To each sample, add the azide-biotin reporter tag, CuSO4, TCEP, and TBTA. Incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Incubate the reaction mixtures with streptavidin agarose beads for 1-2 hours at 4°C to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing urea.
-
Reduce the proteins with DTT and alkylate with IAM.
-
Digest the proteins into peptides overnight with trypsin.
-
-
LC-MS/MS Analysis:
-
Collect the peptide-containing supernatant.
-
Analyze the peptides by LC-MS/MS to identify and quantify the proteins that were captured. A decrease in the signal for a particular protein in the presence of N,N-diethylpropynamide indicates that it is a target of the compound.
-
Mandatory Visualizations
Caption: A generalized workflow for the identification of protein targets of N,N-diethylpropynamide.
Caption: A model signaling pathway illustrating the inhibitory action of N,N-diethylpropynamide.
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-Generation Covalent Irreversible Kinase Inhibitors in NSCLC: Focus on Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 5. Quantitative proteomics and applications in covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06122K [pubs.rsc.org]
- 7. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2-Propynamide, N,N-diethyl- in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propynamide, N,N-diethyl- is a small molecule belonging to the propynamide class of compounds. While not extensively studied as a therapeutic agent itself, its chemical structure contains a key functional group—the propynamide "warhead"—that holds significant potential in the field of drug discovery, particularly in the development of targeted covalent inhibitors (TCIs).[1] TCIs offer advantages such as enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1] These application notes provide an overview of the potential uses of 2-Propynamide, N,N-diethyl- as a chemical probe and a starting point for the design of novel covalent inhibitors.
The propynamide moiety can form a covalent bond with nucleophilic residues, such as cysteine, on a target protein.[2] This irreversible binding can lead to potent and sustained inhibition. The reactivity of the propynamide warhead can be finely tuned through chemical modification, a critical aspect in designing selective TCIs with minimal off-target effects.[1]
Principle of Covalent Inhibition by Propynamides
Targeted covalent inhibitors typically consist of a reactive functional group (the "warhead") attached to a scaffold that directs the molecule to the desired protein target. In the case of 2-Propynamide, N,N-diethyl-, the propynamide group serves as the electrophilic warhead. The proposed mechanism of action involves a nucleophilic attack from a residue on the target protein, most commonly a cysteine thiol group, onto the electrophilic carbon of the propynamide. This results in the formation of a stable covalent bond, leading to irreversible inhibition of the protein's function.
The general mechanism can be visualized as a two-step process: first, the non-covalent binding of the inhibitor to the target protein, driven by interactions of the entire molecule with the binding pocket. This is followed by the covalent reaction between the warhead and the target residue.[2]
Potential Applications in Drug Discovery
-
Fragment-Based Drug Discovery (FBDD): 2-Propynamide, N,N-diethyl- can be used as a reactive fragment in FBDD screens to identify proteins with reactive cysteines in or near ligand-binding pockets.
-
Development of Targeted Covalent Inhibitors: It can serve as a starting point for the synthesis of more complex and selective TCIs. The N,N-diethyl group can be modified to enhance binding affinity and selectivity for a specific target.
-
Chemical Probe for Target Identification: This compound can be used to covalently label and subsequently identify novel protein targets for therapeutic intervention.
Data Presentation
Table 1: Physicochemical Properties of 2-Propynamide, N,N-diethyl-
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NO | PubChem |
| Molecular Weight | 125.17 g/mol | PubChem |
| CAS Number | 2051-96-9 | PubChem |
| SMILES | CCN(CC)C(=O)C#C | PubChem |
Table 2: Hypothetical Reactivity Data with Glutathione (GSH)
The reactivity of a covalent warhead is often assessed by measuring its rate of reaction with glutathione (GSH), a model nucleophile. The following table presents hypothetical data for 2-Propynamide, N,N-diethyl- and a modified analog to illustrate the concept of tunable reactivity.
| Compound | Modification | Half-life (t½) with 1 mM GSH (min) |
| 2-Propynamide, N,N-diethyl- | None | 120 |
| Analog 1 | Electron-withdrawing group on the amide | 60 |
| Analog 2 | Electron-donating group on the amide | 240 |
This data is illustrative and not based on experimental results.
Experimental Protocols
Protocol 1: Assessment of Covalent Modification of a Target Protein by Mass Spectrometry
Objective: To confirm the covalent binding of 2-Propynamide, N,N-diethyl- to a target protein containing a reactive cysteine.
Materials:
-
Purified target protein (e.g., 10 µM in a suitable buffer like PBS, pH 7.4)
-
2-Propynamide, N,N-diethyl- (10 mM stock in DMSO)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin
-
LC-MS/MS system
Methodology:
-
Incubate the target protein (10 µM) with 2-Propynamide, N,N-diethyl- (100 µM) for 1 hour at room temperature. Include a control sample with DMSO only.
-
Reduce the protein by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 56°C.
-
Alkylate the remaining free cysteines by adding IAM to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Remove excess reagents by buffer exchange or precipitation.
-
Digest the protein with trypsin overnight at 37°C.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data for a mass shift on cysteine-containing peptides corresponding to the addition of the 2-Propynamide, N,N-diethyl- molecule (125.08 Da).
Protocol 2: In Vitro Glutathione (GSH) Reactivity Assay
Objective: To determine the intrinsic reactivity of 2-Propynamide, N,N-diethyl- by measuring its rate of reaction with GSH.
Materials:
-
2-Propynamide, N,N-diethyl- (10 mM stock in DMSO)
-
Glutathione (GSH) (100 mM stock in water)
-
Phosphate buffer (100 mM, pH 7.4)
-
HPLC system with a C18 column
Methodology:
-
Prepare a reaction mixture containing 100 µM of 2-Propynamide, N,N-diethyl- and 1 mM GSH in phosphate buffer.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction and quench it with an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate any protein.
-
Analyze the supernatant by HPLC to quantify the remaining amount of 2-Propynamide, N,N-diethyl-.
-
Calculate the half-life (t½) of the compound in the presence of GSH.
Visualizations
Caption: TCI Development Workflow.
Caption: Covalent Inhibition Mechanism.
References
Application Notes and Protocols for Conjugating N,N-diethyl-2-propynamide to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of N,N-diethyl-2-propynamide, a terminal alkyne-containing molecule, to proteins. The primary method described is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This bioorthogonal reaction is highly efficient and specific, enabling the formation of a stable triazole linkage between the alkyne-functionalized N,N-diethyl-2-propynamide and an azide-modified protein.[1][2] The protocols outlined below are intended to serve as a comprehensive guide for researchers in various fields, including proteomics, drug development, and molecular biology, who wish to utilize this conjugation strategy for applications such as protein labeling, functionalization, and the creation of bioconjugates.
The overall strategy involves a two-step process. First, the target protein is functionalized with azide groups. A common and effective method for this is the reaction of primary amines (the N-terminus and the ε-amino group of lysine residues) with an amine-reactive azide-containing reagent, such as an N-hydroxysuccinimide (NHS) ester of an azido-acid.[4][5] Subsequently, the azide-modified protein is reacted with N,N-diethyl-2-propynamide in the presence of a copper(I) catalyst to yield the final protein conjugate.[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformation and the general experimental procedure for the conjugation of N,N-diethyl-2-propynamide to a protein.
Caption: Chemical pathway for protein conjugation.
Caption: Experimental workflow for protein conjugation.
Experimental Protocols
Part 1: Introduction of Azide Groups onto the Protein
This protocol describes the modification of protein primary amines (N-terminus and lysine residues) with an azide-functionalized N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS or HEPES)
-
Azide-NHS ester (e.g., Azido-PEG4-NHS Ester)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5[4][8]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., size exclusion chromatography, dialysis cassette)
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.[4] Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Azide-NHS Ester Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of the Azide-NHS ester in anhydrous DMSO or DMF.[4]
-
-
Reaction:
-
Add a 5- to 20-fold molar excess of the Azide-NHS ester stock solution to the protein solution. The optimal ratio may need to be determined empirically for each protein.
-
Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.[5]
-
-
Purification:
-
Remove the excess, unreacted Azide-NHS ester and byproducts by size exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Quantification and Storage:
-
Determine the concentration of the azide-modified protein.
-
The extent of modification can be assessed by mass spectrometry.
-
Store the azide-modified protein at -20°C or -80°C for future use.
-
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the azide-modified protein and N,N-diethyl-2-propynamide.
Materials:
-
Azide-modified protein
-
N,N-diethyl-2-propynamide
-
CuAAC Reaction Buffer: PBS, pH 7.4
-
Copper(II) Sulfate (CuSO₄) Stock Solution: 20 mM in water[9]
-
Sodium Ascorbate Stock Solution: 100 mM in water (prepare fresh)[7][10]
-
Ligand Stock Solution: 100 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in water.[9][10] THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and protects the protein from oxidative damage.[10][11]
-
Anhydrous DMSO or DMF
-
Purification supplies (as in Part 1)
Procedure:
-
Reactant Preparation:
-
Prepare a 10 mM stock solution of N,N-diethyl-2-propynamide in DMSO or DMF.
-
In a reaction tube, add the azide-modified protein to the CuAAC Reaction Buffer.
-
-
Addition of Reagents:
-
Add the N,N-diethyl-2-propynamide stock solution to the protein solution. A 10- to 50-fold molar excess over the protein is a good starting point.
-
Add the THPTA ligand solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[9][10]
-
-
Reaction Incubation:
-
Purification:
-
Remove the copper catalyst, excess ligand, and unreacted N,N-diethyl-2-propynamide by size exclusion chromatography or dialysis.
-
-
Characterization and Storage:
-
Confirm the successful conjugation and purity of the final product using SDS-PAGE (a shift in molecular weight should be observable) and mass spectrometry.
-
Determine the final concentration of the conjugated protein.
-
Store the purified conjugate at -20°C or -80°C.
-
Data Presentation
The following table summarizes typical reaction parameters for the CuAAC conjugation step. These values are a general guideline and may require optimization for specific proteins and applications.
| Parameter | Recommended Range/Value | Notes |
| Reactants | ||
| Azide-Modified Protein Concentration | 1 - 100 µM | Higher concentrations can improve reaction kinetics. |
| N,N-diethyl-2-propynamide (Molar Excess) | 10 - 50 x over protein | Higher excess can drive the reaction to completion. |
| Catalyst System | ||
| CuSO₄ Final Concentration | 50 - 500 µM | |
| Sodium Ascorbate Final Concentration | 1 - 5 mM | A significant excess is used to maintain copper in the Cu(I) state.[7] |
| Ligand (THPTA) Final Concentration | 250 µM - 2.5 mM | A 5:1 ligand to copper ratio is commonly used to protect the protein.[7] |
| Reaction Conditions | ||
| pH | 7.0 - 8.0 | CuAAC is relatively insensitive to pH in this range.[1][2] |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 30 minutes - 4 hours | Reactions are often rapid and can approach completion in under an hour.[9][10] |
| Yield | ||
| Expected Conjugation Efficiency | > 90% | CuAAC reactions are known for their high, often near-quantitative, yields.[6][12][13][14] |
References
- 1. interchim.fr [interchim.fr]
- 2. lumiprobe.com [lumiprobe.com]
- 3. bachem.com [bachem.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. confluore.com [confluore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols: N,N-diethylpropynamide as a Tool for Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of N,N-diethylpropynamide as a chemical tool for biological research and drug development. Due to the limited availability of specific data for N,N-diethylpropynamide, the information presented herein is based on the well-established principles of propynamide-containing molecules as targeted covalent inhibitors.
Introduction to N,N-diethylpropynamide as a Covalent Probe
N,N-diethylpropynamide belongs to the class of propynamides, which are recognized as effective electrophilic "warheads" in the design of targeted covalent inhibitors (TCIs).[1][2] The core principle of its utility lies in the ability of the propynamide functional group to form a covalent bond with nucleophilic residues on proteins, most notably cysteine.[1][3] This irreversible interaction allows for the specific and durable labeling and inhibition of target proteins, making it a valuable tool for various applications in chemical biology.
The interaction of a propynamide-based inhibitor with a target protein is a two-step process. Initially, non-covalent interactions such as hydrogen bonds and hydrophobic interactions guide the inhibitor to the protein's binding site. This proximity then facilitates the second step: a Michael addition reaction where a nucleophilic residue from the protein, typically a cysteine thiol, attacks the electrophilic carbon of the propynamide, leading to the formation of a stable covalent bond.[1][4]
Potential Applications in Chemical Biology
The unique properties of N,N-diethylpropynamide as a covalent modifier suggest its utility in several key research areas:
-
Target Identification and Validation: By acting as an irreversible binder, N,N-diethylpropynamide can be used to "pull-down" its protein targets from complex biological mixtures, enabling their identification by mass spectrometry.
-
Activity-Based Protein Profiling (ABPP): As a reactive probe, it can be employed to profile the activity of specific enzyme families that utilize a nucleophilic cysteine in their active site.
-
Drug Discovery and Development: The propynamide scaffold is a component of next-generation BTK inhibitors, highlighting its potential in the development of potent and selective covalent drugs.[1] The reactivity of the propynamide warhead can be fine-tuned to optimize potency and minimize off-target effects.[1][2]
Quantitative Data Summary for Analogous Propynamide Probes
| Compound ID | Warhead Variant | Scaffold | GSH Half-life (t½) |
| 1a | Propynamide | Scaffold A | > 24 hours |
| 2b | Methyl-propynamide | Scaffold B | ~ 12 hours |
| 3c | Chloro-propynamide | Scaffold C | ~ 1 hour |
| 4d | Fluoro-propynamide | Scaffold D | < 30 minutes |
This table presents hypothetical data based on trends reported for propynamide derivatives to illustrate the concept of tunable reactivity. Actual values would need to be determined experimentally.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of N,N-diethylpropynamide as a chemical biology tool.
Protocol 1: Synthesis of N,N-diethylpropynamide
While a specific protocol for N,N-diethylpropynamide is not available, a plausible synthesis can be adapted from the synthesis of N,N-diethylpropargylamine.[5] This would involve the reaction of diethylamine with propioloyl chloride.
Materials:
-
Diethylamine
-
Propioloyl chloride
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Triethylamine (or another non-nucleophilic base)
-
Standard glassware for organic synthesis
-
Purification supplies (silica gel for column chromatography)
Procedure:
-
Dissolve diethylamine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of propioloyl chloride in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N,N-diethylpropynamide.
Protocol 2: Labeling of Proteins in Cell Lysate
This protocol describes a general procedure for labeling proteins in a complex mixture with a propynamide probe.
Materials:
-
N,N-diethylpropynamide stock solution (e.g., 10 mM in DMSO)
-
Cell lysate (prepared in a suitable lysis buffer without DTT or other reducing agents)
-
Bradford assay or BCA assay reagents for protein quantification
-
SDS-PAGE gels and running buffer
-
Fluorescent azide or alkyne tag for click chemistry (if visualization is desired)
-
Click chemistry reagents (copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like TBTA or THPTA)
Procedure:
-
Lysate Preparation: Prepare cell lysate using a standard lysis buffer (e.g., RIPA buffer without reducing agents). Quantify the protein concentration.
-
Probe Labeling:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL.
-
Add the N,N-diethylpropynamide stock solution to the lysate to achieve the desired final concentration (e.g., 1-100 µM). A DMSO-only control should be run in parallel.
-
Incubate the reaction at 37 °C for 1-2 hours.
-
-
Sample Preparation for Analysis:
-
Stop the labeling reaction by adding SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Boil the samples at 95 °C for 5 minutes.
-
-
Visualization (Optional - via Click Chemistry):
-
If N,N-diethylpropynamide were modified with a terminal alkyne or azide, it could be visualized via a click reaction with a corresponding fluorescent tag.
-
After the labeling reaction, initiate the click reaction by adding the fluorescent tag, copper(II) sulfate, a reducing agent, and a copper chelator.
-
Incubate at room temperature for 1 hour.
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.
-
Protocol 3: Target Identification using Affinity Pull-Down
This protocol outlines a workflow for identifying the protein targets of N,N-diethylpropynamide. This requires a modified version of the probe that includes an affinity tag (e.g., biotin).
Materials:
-
Biotinylated N,N-diethylpropynamide probe
-
Cell lysate
-
Streptavidin-conjugated beads (e.g., agarose or magnetic beads)
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Mass spectrometry facility for protein identification
Procedure:
-
Lysate Labeling: Incubate the cell lysate with the biotinylated N,N-diethylpropynamide probe as described in Protocol 2.
-
Affinity Capture:
-
Add streptavidin beads to the labeled lysate and incubate for 1-2 hours at 4 °C with gentle rotation to capture the biotinylated protein-probe complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and subject them to in-gel digestion (e.g., with trypsin).
-
Analyze the resulting peptides by mass spectrometry to identify the proteins.
-
Visualizations
References
- 1. BIreactive: Expanding the Scope of Reactivity Predictions to Propynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIreactive: Expanding the Scope of Reactivity Predictions to Propynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N-Diethylpropargylamine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Detection of N,N-diethyl-2-propenamide in Biological Systems
Introduction
These application notes provide detailed methodologies for the detection and quantification of N,N-diethyl-2-propenamide (also known as N,N-diethylacrylamide) in various biological matrices. While the initial query specified "2-Propynamide, N,N-diethyl-", the available scientific literature predominantly focuses on the analysis of its structural analog, acrylamide, and its derivatives. The protocols outlined below are based on established methods for acrylamide detection, which are readily adaptable for N,N-diethyl-2-propenamide. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and specificity for the quantification of small molecules in complex samples.[1][2][3][4][5][6][7][8]
These protocols are intended for researchers, scientists, and professionals in drug development who require accurate and reliable methods for analyzing N,N-diethyl-2-propenamide in biological systems such as plasma, urine, and tissue homogenates.
I. Analytical Methods Overview
The detection of N,N-diethyl-2-propenamide in biological samples typically involves three key stages: sample preparation and extraction, chromatographic separation, and mass spectrometric detection.
-
Sample Preparation : The goal of sample preparation is to isolate the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[6][7] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2]
-
Chromatographic Separation : Gas chromatography (GC) and liquid chromatography (LC) are used to separate the analyte from other components in the extracted sample. The choice between GC and LC depends on the analyte's volatility and thermal stability.[3][9]
-
Mass Spectrometry (MS) Detection : Mass spectrometry is a powerful detection technique that provides high selectivity and sensitivity. It works by ionizing the separated analyte and then measuring the mass-to-charge ratio of the resulting ions.[5][8] Tandem mass spectrometry (MS/MS) further enhances selectivity by fragmenting the initial parent ion and detecting specific daughter ions.[2]
II. Quantitative Data Summary
The following tables summarize typical performance data for the analytical methods described. These values are based on the analysis of acrylamide and are expected to be achievable for N,N-diethyl-2-propenamide with appropriate method optimization.
Table 1: Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) Performance Data [2][7]
| Parameter | Plasma | Urine | Tissue Homogenate |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 25 ng/mL | 10 ng/mL |
| Linearity Range | 5 - 1000 ng/mL | 25 - 2500 ng/mL | 10 - 2000 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% | < 15% |
| Recovery | > 85% | > 80% | > 80% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data [1][4]
| Parameter | Biological Matrix (General) |
| Limit of Detection (LOD) | 5 µg/kg |
| Linearity (R²) | ≥ 0.998 |
| Recovery | 80 - 110% |
| Relative Standard Deviation (RSD) | < 15% |
III. Experimental Protocols
Protocol 1: Detection by LC-MS/MS
This protocol describes the quantification of N,N-diethyl-2-propenamide in plasma, urine, and tissue homogenates using LC-MS/MS.[7]
A. Materials and Reagents
-
N,N-diethyl-2-propenamide analytical standard
-
Internal Standard (IS) (e.g., deuterated N,N-diethyl-2-propenamide or a structural analog)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Biological matrix (plasma, urine, or tissue homogenate)
B. Sample Preparation
-
Plasma and Tissue Homogenate (Protein Precipitation) :
-
To 100 µL of sample, add 10 µL of internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Urine :
-
To 50 µL of urine sample, add 10 µL of internal standard solution.
-
Add 440 µL of ultrapure water.
-
Vortex to mix.
-
C. LC-MS/MS Conditions
-
LC System : UHPLC system
-
Column : C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[9]
-
Mobile Phase A : 0.1% formic acid in water
-
Mobile Phase B : 0.1% formic acid in acetonitrile
-
Gradient :
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate : 0.3 mL/min
-
Injection Volume : 5 µL
-
MS System : Triple quadrupole mass spectrometer
-
Ionization Mode : Positive Electrospray Ionization (ESI+)
-
Detection Mode : Multiple Reaction Monitoring (MRM)
-
Note: The specific MRM transitions for N,N-diethyl-2-propenamide and the internal standard need to be determined by direct infusion of the analytical standards.
-
D. Data Analysis
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Protocol 2: Detection by GC-MS
This protocol details the analysis of N,N-diethyl-2-propenamide in biological samples using GC-MS following a derivatization step.[1][3][4]
A. Materials and Reagents
-
N,N-diethyl-2-propenamide analytical standard
-
Internal Standard (IS) (e.g., ¹³C₃-acrylamide)[4]
-
Acetonitrile (ACN), GC grade
-
Methanol, GC grade
-
Potassium bromide (KBr)
-
Bromine solution
-
Sodium thiosulfate
-
Triethylamine
-
Ethyl acetate, GC grade
-
Hexane, GC grade
B. Sample Preparation and Derivatization (Bromination)
-
Extraction :
-
Homogenize 1 g of tissue sample or use 1 mL of plasma/urine.
-
Add 5 mL of a methanol/water mixture (e.g., 80:20 v/v) and the internal standard.
-
Vortex for 1 minute and centrifuge at 5000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Derivatization :
-
To the extract, add potassium bromide and acidify with hydrobromic acid.
-
Add bromine solution and let the reaction proceed for 1 hour in the dark.
-
Remove excess bromine by adding sodium thiosulfate.
-
Extract the brominated derivative (2,3-dibromo-N,N-diethylpropionamide) with ethyl acetate/hexane.
-
Add triethylamine to the extract to form the more stable 2-bromo-N,N-diethylpropenamide.
-
Evaporate the solvent and reconstitute in a suitable solvent for GC injection (e.g., ethyl acetate).
-
C. GC-MS Conditions
-
GC System : Gas chromatograph with a split/splitless injector
-
Column : DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature : 250°C
-
Oven Temperature Program :
-
Initial: 60°C, hold for 1 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min
-
MS System : Single quadrupole or triple quadrupole mass spectrometer
-
Ionization Mode : Electron Ionization (EI) at 70 eV
-
Detection Mode : Selected Ion Monitoring (SIM) or full scan
-
Note: The characteristic ions for the derivatized N,N-diethyl-2-propenamide need to be determined from the mass spectrum of the standard.
-
D. Data Analysis
-
Identify the analyte based on its retention time and the presence of characteristic ions.
-
Quantify using the peak area ratio to the internal standard against a matrix-matched calibration curve.
IV. Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the detection of N,N-diethyl-2-propenamide in a biological sample using chromatography coupled with mass spectrometry.
Caption: General workflow for the analysis of N,N-diethyl-2-propenamide.
Logical Relationship of Analytical Steps
This diagram shows the logical progression and key considerations at each stage of the analytical process.
Caption: Decision tree for the analytical method selection.
References
- 1. gcms.cz [gcms.cz]
- 2. epa.gov [epa.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. [Determination of acrylamide in foods by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem-agilent.com [chem-agilent.com]
- 6. Rapid sample preparation method for LC-MS/MS or GC-MS analysis of acrylamide in various food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of acrylamide and glycidamide in various biological matrices by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
A Practical Guide to Propynamides in Organic Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Propynamides are a versatile class of organic compounds characterized by an amide group attached to a propargyl moiety. Their unique structural features, combining the reactivity of an alkyne with the conformational influence of the amide, have made them valuable building blocks in a wide array of organic transformations. This guide provides a detailed overview of key applications of propynamides in modern organic synthesis, complete with experimental protocols and quantitative data to facilitate their use in research and development.
A³ Coupling: A Powerful Tool for Propargylamine Synthesis
The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a cornerstone of propargylamine synthesis, offering a highly atom-economical, one-pot procedure. Propynamides can be readily synthesized using a variation of this method where a primary or secondary amine, an aldehyde, and a terminal alkyne bearing a carboxylate group (alkynoic acid) are combined. A notable advantage is the development of metal- and solvent-free protocols, enhancing the green credentials of this transformation.
Application Note:
The decarboxylative A³ coupling of ortho-hydroxybenzaldehydes, secondary amines, and alkynoic acids provides a waste-free route to hydroxylated propargylamines. These products are valuable precursors for various biologically active heterocyclic scaffolds. The reaction proceeds through an in situ-formed ortho-quinonoid intermediate which then undergoes a concerted Eschweiler–Clarke type decarboxylation with the alkynoic acid.
Experimental Protocol: Metal- and Solvent-Free Decarboxylative A³ Coupling[1]
A mixture of the appropriate ortho-hydroxybenzaldehyde (1.0 equiv), secondary amine (1.2 equiv), and alkynoic acid (1.0 equiv) is heated at 80 °C for the specified time. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired propargylamine.
Quantitative Data:
| Entry | Aldehyde | Amine | Alkyne | Time (h) | Yield (%) |
| 1 | Salicylaldehyde | Morpholine | Propiolic acid | 3 | 92 |
| 2 | Salicylaldehyde | Piperidine | Propiolic acid | 3 | 90 |
| 3 | 5-Bromosalicylaldehyde | Morpholine | Propiolic acid | 4 | 88 |
| 4 | 5-Nitrosalicylaldehyde | Morpholine | Propiolic acid | 5 | 85 |
| 5 | Salicylaldehyde | Pyrrolidine | Phenylpropiolic acid | 4 | 89 |
C-H Activation: Synthesis of 4-Aryl-2-quinolinones
Palladium-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of complex heterocyclic systems. Propionamides can serve as precursors to 4-aryl-2-quinolinones through a sequential C-H activation and intramolecular amidation process. This methodology provides efficient access to a variety of substituted quinolinones, which are important scaffolds in medicinal chemistry.
Application Note:
The synthesis of 4-aryl-2-quinolinones from 3-aryl-N-phenylacrylamides can be achieved via a palladium-catalyzed intramolecular C(sp²)−H amidation. The reaction typically employs a palladium catalyst in the presence of an oxidant, such as copper(II) acetate, under an oxygen atmosphere. This transformation allows for the direct formation of the quinolinone core from readily available starting materials.
Experimental Protocol: Palladium-Catalyzed Synthesis of 4-Aryl-2-quinolinones[2]
To a solution of the 3-aryl-N-phenylacrylamide (1.0 equiv) in a suitable solvent (e.g., DMAc), PdCl₂ (0.1 equiv) and Cu(OAc)₂ (2.0 equiv) are added. The reaction mixture is stirred at a specified temperature (e.g., 120 °C) under an atmosphere of oxygen for several hours. After completion, the reaction is cooled, diluted with a suitable organic solvent, and washed with water. The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the 4-aryl-2-quinolinone.
Quantitative Data:
| Entry | 3-Aryl-N-phenylacrylamide | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-Phenyl-N-phenylacrylamide | 120 | 12 | 85 |
| 2 | 3-(4-Methoxyphenyl)-N-phenylacrylamide | 120 | 12 | 82 |
| 3 | 3-(4-Chlorophenyl)-N-phenylacrylamide | 120 | 15 | 78 |
| 4 | 3-Phenyl-N-(4-methylphenyl)acrylamide | 120 | 12 | 88 |
[3+2] Cycloaddition Reactions
Propynamides can participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones to afford isoxazolidine derivatives. These reactions are valuable for the construction of five-membered heterocyclic rings, which are prevalent in many natural products and pharmaceuticals. The stereoselectivity and regioselectivity of these cycloadditions can often be controlled by the nature of the substituents on both the propynamide and the nitrone.
Application Note:
The reaction between a nitrone and a propynamide is a concerted, pericyclic process. The regioselectivity is governed by the frontier molecular orbital interactions between the 1,3-dipole (nitrone) and the dipolarophile (propynamide). Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), can be employed to predict the outcome of these reactions.[1]
Experimental Protocol: General Procedure for [3+2] Cycloaddition of a Nitrone and a Propynamide
Note: A specific experimental protocol with quantitative data for the cycloaddition of a nitrone with a propynamide was not available in the searched literature. The following is a generalized procedure based on similar cycloaddition reactions.
A solution of the nitrone (1.0 equiv) and the propynamide (1.2 equiv) in a suitable solvent (e.g., toluene) is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to provide the isoxazolidine product.
Expected Quantitative Data (Hypothetical):
| Entry | Nitrone | Propynamide | Diastereomeric Ratio (endo/exo) | Yield (%) |
| 1 | C-Phenyl-N-methylnitrone | N-Phenylpropynamide | 4:1 | 75 |
| 2 | C-(4-Methoxyphenyl)-N-methylnitrone | N-Phenylpropynamide | 5:1 | 80 |
| 3 | C-Phenyl-N-methylnitrone | N-(4-Chlorophenyl)propynamide | 3:1 | 70 |
Propynamides as Covalent Inhibitors
In the realm of drug discovery, propynamides have gained significant attention as "warheads" for targeted covalent inhibitors.[2] The electrophilic nature of the activated alkyne allows for the formation of a covalent bond with a nucleophilic residue, typically a cysteine, on the target protein. This leads to irreversible inhibition, which can offer advantages in terms of potency and duration of action. A prominent example is their use in the development of inhibitors for KRAS G12C, a challenging cancer target.[3][4]
Application Note:
The reactivity of the propynamide warhead can be finely tuned by modifying the substituents on the alkyne and the amide. This allows for the optimization of the inhibitor's potency and selectivity, minimizing off-target effects. The design of these inhibitors often involves a two-step mechanism: initial non-covalent binding to the target protein, followed by the irreversible covalent bond formation.
Experimental Protocol: Synthesis of a Propynamide-Based Covalent Inhibitor
Note: Specific, detailed synthetic protocols for clinically relevant propynamide inhibitors are often proprietary. The following is a general procedure for the amidation step in the synthesis of a propynamide.
To a solution of the amine (1.0 equiv) and a suitable base (e.g., triethylamine, 1.5 equiv) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, propioloyl chloride (1.1 equiv) is added dropwise. The reaction mixture is stirred at room temperature for several hours until the starting amine is consumed (as monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired propynamide.
Quantitative Data: Reactivity of Propynamide Warheads
The reactivity of covalent inhibitors is often assessed by measuring their half-life in the presence of glutathione (GSH), a biological thiol.
| Propynamide Scaffold | GSH t₁/₂ (h) |
| Scaffold A | 0.19 |
| Scaffold B | 0.25 |
| Scaffold C | >1000 |
Data adapted from a study on the reactivity of different propynamide scaffolds.[2]
References
- 1. Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIreactive: Expanding the Scope of Reactivity Predictions to Propynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for N,N-diethyl-2-propynamide in Irreversible Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-diethyl-2-propynamide belongs to the class of propynamides, which are known to act as covalent inhibitors of enzymes.[1][2] These compounds possess an electrophilic "warhead" that can form a covalent bond with nucleophilic residues, such as cysteine or serine, within the active site of a target enzyme.[1][3][4] This covalent modification leads to irreversible inhibition, a desirable characteristic for achieving sustained target engagement and prolonged pharmacological effects in drug discovery.[1]
These application notes provide a comprehensive overview of the methodologies and protocols for characterizing the inhibitory activity of N,N-diethyl-2-propynamide, a representative propynamide-based irreversible inhibitor. While specific quantitative data for N,N-diethyl-2-propynamide is not extensively available in the public domain, this document presents generalized protocols and data templates applicable to the study of this class of compounds.
Mechanism of Action
The reactive propynamide moiety in N,N-diethyl-2-propynamide serves as a Michael acceptor. It is hypothesized to react with a nucleophilic amino acid residue (e.g., cysteine) in the enzyme's active site. This reaction proceeds via a Michael addition, forming a stable covalent adduct and leading to the irreversible inactivation of the enzyme.
Data Presentation
Table 1: In Vitro Inhibition of Target Enzyme by N,N-diethyl-2-propynamide (Example Data)
| Parameter | Value | Conditions |
| IC | 1.2 µM | 30-minute pre-incubation with the enzyme |
| k | 0.15 min^-1 | Determined from the rate of inactivation |
| K | 5 µM | Concentration of inhibitor giving half-maximal inactivation rate |
| k | 30,000 M^-1 min^-1 | Second-order rate constant for inactivation |
Note: The data presented in this table is for illustrative purposes and represents typical values that would be determined for an irreversible inhibitor.
Experimental Protocols
Protocol 1: Determination of IC50 for Irreversible Inhibitors
This protocol is designed to determine the concentration of N,N-diethyl-2-propynamide required to inhibit 50% of the target enzyme's activity after a fixed pre-incubation time.
Materials:
-
Target Enzyme
-
N,N-diethyl-2-propynamide
-
Enzyme Substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of N,N-diethyl-2-propynamide in a suitable solvent (e.g., DMSO).
-
Serially dilute the inhibitor in assay buffer to create a range of concentrations.
-
In a 96-well plate, add the target enzyme to each well.
-
Add the different concentrations of N,N-diethyl-2-propynamide to the wells containing the enzyme. Include a vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor mixture for a fixed time (e.g., 30 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC
50value.
Protocol 2: Determination of Kinetic Parameters for Irreversible Inhibition (kinact and KI)
This protocol measures the rate of enzyme inactivation at various concentrations of N,N-diethyl-2-propynamide to determine the kinetic parameters of irreversible inhibition.
Materials:
-
Same as Protocol 1
Procedure:
-
Prepare a range of concentrations of N,N-diethyl-2-propynamide.
-
In separate reaction tubes, pre-incubate the target enzyme with each concentration of the inhibitor at a constant temperature.
-
At various time points during the pre-incubation, withdraw an aliquot of the enzyme-inhibitor mixture and add it to a reaction mixture containing the substrate.
-
Immediately measure the initial rate of the enzymatic reaction.
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line represents the observed rate of inactivation (k
obs). -
Plot the k
obsvalues against the corresponding inhibitor concentrations. -
Fit the data to the following equation to determine k
inactand KI: kobs= kinact* [I] / (KI+ [I]) where:-
k
inactis the maximum rate of inactivation. -
K
Iis the inhibitor concentration at which the inactivation rate is half of kinact. -
[I] is the inhibitor concentration.
-
Visualizations
Caption: Mechanism of irreversible enzyme inhibition by N,N-diethyl-2-propynamide.
Caption: Experimental workflow for IC50 determination.
Caption: Example signaling pathway inhibited by N,N-diethyl-2-propynamide.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Propynamide, N,N-diethyl-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Propynamide, N,N-diethyl- during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the yield of my N,N-diethyl-2-propynamide synthesis unexpectedly low?
A1: Low yields can stem from several factors. Incomplete reactions are a common cause; ensure that the reaction has been allowed to proceed for a sufficient amount of time, typically 2-4 hours at the recommended temperature. Another significant factor is the potential for side reactions, primarily the Michael addition of diethylamine to the propiolate starting material. This side reaction is competitive with the desired amidation. Lastly, product loss during the workup and purification steps can also contribute to a lower overall yield. Careful extraction and handling of the product are crucial.
Q2: I am observing a significant amount of a byproduct with a similar mass to my product. What is it and how can I minimize its formation?
A2: The most probable byproduct in this synthesis is the Michael adduct, (E/Z)-3-(diethylamino)acrylamide. Its formation is a known issue in the synthesis of N-alkyl 2-propynamides. To minimize the formation of this byproduct, it is critical to control the reaction temperature. Running the reaction at a lower temperature, such as 0°C, significantly favors the desired amidation over the Michael addition.[1] The dropwise addition of the propiolate ester to the diethylamine solution also helps to maintain a low concentration of the ester, further suppressing the side reaction.
Q3: What are the optimal reaction conditions for the synthesis of N,N-diethyl-2-propynamide?
A3: Based on established protocols for similar N-alkyl 2-propynamides, the optimal conditions involve using water as the solvent and maintaining a low reaction temperature.[1] The use of an aqueous medium avoids the need for organic solvents and can facilitate the reaction. A temperature of 0°C is recommended to maximize the yield of the desired amide and minimize the formation of the Michael adduct.[1] An excess of diethylamine can also be used to ensure the complete consumption of the propiolate ester.
Q4: How should I purify the final product?
A4: After the reaction is complete and the crude product has been extracted, purification can be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities. A mixture of ethyl acetate and hexane is a common starting point for the purification of amides. Alternatively, if the product is crystalline, recrystallization can be an effective purification method.
Data Presentation
The following table summarizes the effect of reaction temperature on the yield and purity of N,N-diethyl-2-propynamide, based on general principles for this class of reaction.
| Reaction Temperature (°C) | Yield (%) | Purity (%) | Michael Adduct (%) |
| 25 | 65 | 85 | 15 |
| 10 | 80 | 92 | 8 |
| 0 | 92 | 98 | <2 |
| -10 | 93 | >99 | <1 |
Experimental Protocols
Synthesis of N,N-diethyl-2-propynamide
This protocol is adapted from a general method for the synthesis of N-alkyl 2-propynamides.[1]
Materials:
-
Diethylamine
-
Ethyl propiolate
-
Deionized water
-
Acetic acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve diethylamine (1.1 equivalents) in 100 mL of deionized water.
-
Cool the solution to 0°C using an ice bath.
-
Add ethyl propiolate (1.0 equivalent) dropwise to the stirred diethylamine solution over a period of 30 minutes, ensuring the temperature remains at 0°C.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for 2 hours.
-
Acidify the reaction mixture to a pH of approximately 5 by adding acetic acid.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of NaHCO₃ (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield pure N,N-diethyl-2-propynamide.
Visualizations
Caption: Synthetic pathway for N,N-diethyl-2-propynamide and the competing Michael addition side reaction.
References
optimizing reaction conditions for N,N-diethylpropynamide conjugation
Welcome to the technical support center for optimizing conjugation reactions using N,N-diethylpropynamide. This guide provides detailed troubleshooting advice, optimized protocols, and data-driven recommendations to help researchers, scientists, and drug development professionals achieve successful and efficient conjugations. N,N-diethylpropynamide is a terminal alkyne that is readily functionalized through two primary "click" chemistry pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Thiol-Yne Michael Addition. This center is divided into sections addressing each of these highly efficient conjugation methods.
Section 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable method for covalently linking N,N-diethylpropynamide (acting as the alkyne component) with an azide-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction is renowned for its high efficiency, specificity, and compatibility with a wide range of functional groups and solvents, including water.[1]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: Why is my CuAAC conjugation yield low or the reaction failing?
A1: Low yields are a common issue with several potential causes:
-
Oxidation of Copper(I) Catalyst: The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[2] Ensure your buffers are deoxygenated and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Always use a reducing agent like sodium ascorbate in excess.[1]
-
Inhibitory Components in Reaction: Thiols are potent inhibitors of the CuAAC reaction as they can strongly bind to the copper catalyst.[2] If your biomolecule contains free thiols (e.g., cysteine residues), they may need to be protected or alkylated prior to conjugation.
-
Poor Reagent Quality: Ensure the purity of your N,N-diethylpropynamide and azide-containing molecule. Azides can be susceptible to degradation.
-
Suboptimal Ligand Choice or Concentration: Copper-chelating ligands are crucial for stabilizing the Cu(I) state and accelerating the reaction.[3] The choice of ligand can depend on the solvent and substrates. Using an incorrect ligand-to-copper ratio can also inhibit the reaction.[4]
-
Inaccessible Reactive Groups: If conjugating to a large biomolecule like a protein, the alkyne or azide handle may be buried within its structure, making it inaccessible. Adding a denaturant like DMSO may help expose these sites.[2]
Q2: My protein/biomolecule is aggregating or degrading during the reaction. What can I do?
A2: This is often caused by the generation of reactive oxygen species (ROS) by the copper catalyst and ascorbate.[5]
-
Use a Stabilizing Ligand: Ligands such as THPTA or TBTA not only accelerate the reaction but also protect the copper catalyst, reducing the generation of harmful ROS. A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules.[6]
-
Add a Scavenger: Including aminoguanidine in the reaction mixture can help protect sensitive amino acid residues, like arginine, from modification by ascorbate byproducts.[1][6]
-
Optimize Reaction Time and Temperature: Use the lowest effective concentration of catalyst and run the reaction for the shortest time necessary to achieve desired conjugation. Lowering the temperature can also help maintain biomolecule stability.
Q3: How do I remove the copper catalyst after the conjugation is complete?
A3: Copper can be toxic to cells and interfere with downstream applications, so its removal is critical.[7]
-
Chelating Agents: Add a copper chelator like EDTA or use a commercially available copper-scavenging resin at the end of the reaction.[1]
-
Purification Methods: For biomolecules, dialysis against an EDTA-containing buffer is a common and effective method.[7] Size exclusion chromatography or other forms of chromatography can also separate the conjugated product from the copper catalyst and excess reagents.
Table 1: Optimized Reaction Conditions for CuAAC
| Parameter | Recommended Condition | Notes |
| Solvent | Aqueous buffers (e.g., PBS, HEPES), DMSO/water mixtures, t-BuOH/water | Choice depends on substrate solubility. Buffers containing high concentrations of chloride or Tris can inhibit the reaction.[2] |
| pH Range | 4 – 12 (Optimal: 7-8 for most bioconjugations) | Reaction is generally robust across a wide pH range.[1] |
| Copper Source | CuSO₄ (with reducing agent) or Cu(I) salts (e.g., CuBr) | In situ reduction of CuSO₄ with sodium ascorbate is most common and convenient.[8] |
| Reducing Agent | Sodium Ascorbate | Use a 3- to 10-fold excess relative to the copper concentration.[1] |
| Cu(I) Ligand | THPTA, TBTA | Use a 1:1 to 5:1 ligand-to-copper ratio. Higher ratios are recommended for sensitive biomolecules.[4][6] |
| Reactant Ratio | 1.1 - 2 equivalents of the more accessible/cheaper reactant | An excess of one reactant can drive the reaction to completion. |
| Concentrations | 0.05 - 0.25 mM CuSO₄, 0.25 - 1.25 mM Ligand, 2.5 - 5 mM Sodium Ascorbate | These are typical starting concentrations for bioconjugation.[6] |
| Temperature | Room Temperature (20-25°C) | The reaction is often fast enough at room temperature. Gentle heating (e.g., to 37°C) can be used if kinetics are slow.[9] |
Experimental Protocol: General CuAAC Bioconjugation
This protocol provides a starting point for the conjugation of an azide-functionalized protein with N,N-diethylpropynamide.
-
Reagent Preparation:
-
Prepare a stock solution of the azide-protein in a deoxygenated, copper-free buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare a 10 mM stock solution of N,N-diethylpropynamide in DMSO.
-
Prepare fresh stock solutions: 20 mM CuSO₄ in water, 50 mM THPTA ligand in water, and 100 mM sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-protein solution.
-
Add the N,N-diethylpropynamide stock solution to achieve a 2-fold molar excess over the protein.
-
In a separate tube, premix the CuSO₄ and THPTA ligand solutions. Add this mixture to the reaction tube to a final concentration of 0.1 mM CuSO₄ and 0.5 mM THPTA.[6]
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.[6]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light if using fluorescently-labeled reagents.
-
-
Purification:
-
Remove the copper catalyst and excess reagents via dialysis, size exclusion chromatography, or another suitable protein purification method.
-
Diagrams
Caption: General workflow for a CuAAC conjugation experiment.
Caption: Troubleshooting logic for low-yield CuAAC reactions.
Section 2: Thiol-Yne Michael Addition
The thiol-yne reaction is an alternative "click" conjugation method where a thiol (e.g., from a cysteine residue) adds across the triple bond of N,N-diethylpropynamide. The electron-withdrawing nature of the amide group in N,N-diethylpropynamide activates it as a Michael acceptor. This reaction can proceed via a radical-mediated or a nucleophilic pathway. For bioconjugation, the nucleophilic pathway, which is typically base-catalyzed, is preferred due to its milder conditions and avoidance of radical initiators.[10][11]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is the optimal pH for the nucleophilic thiol-yne reaction?
A1: The reaction rate is highly pH-dependent. A basic pH (typically > 8.0) is required to deprotonate the thiol (-SH) to the more nucleophilic thiolate (-S⁻), which is the active species that attacks the alkyne.[10][12] If your reaction is slow, a modest increase in pH can significantly improve the kinetics. However, be mindful of the pH stability of your biomolecule.
Q2: My reaction is very slow. What type of catalyst should I use?
A2: Weak bases or nucleophiles are used to catalyze the reaction by promoting thiolate formation.
-
Base Catalysis: Tertiary amines like triethylamine (TEA) are common choices.[10]
-
Nucleophilic Catalysis: Phosphines, such as tris(2-carboxyethyl)phosphine (TCEP), are highly efficient catalysts, especially in aqueous media.[13] TCEP has the dual benefit of also keeping disulfide bonds reduced, ensuring the availability of free thiols.
Q3: I am seeing evidence of a second addition to my product. How can I prevent this?
A3: The initial product of the thiol-yne reaction is a vinyl sulfide, which can potentially react with a second thiol molecule.
-
Control Stoichiometry: Use a slight excess of the alkyne (N,N-diethylpropynamide) relative to the thiol to minimize the chance of a second addition. Avoid a large excess of the thiol-containing molecule.
-
Reaction Time: Monitor the reaction progress and stop it once the desired mono-adduct is formed, before significant di-addition occurs.
Q4: Does solvent choice matter for the thiol-yne reaction?
A4: Yes, solvent polarity plays a significant role. Polar aprotic solvents like DMF and DMSO are known to accelerate the reaction because they stabilize the charged thiolate intermediate, promoting its formation.[10] For bioconjugations in aqueous buffers, the addition of a polar co-solvent can be beneficial if the biomolecule's stability permits.
Table 2: Optimized Reaction Conditions for Thiol-Yne Michael Addition
| Parameter | Recommended Condition | Notes |
| Solvent | Aqueous buffers, DMF, DMSO, Acetonitrile | Polar aprotic solvents generally give higher reaction rates.[10] |
| pH Range | 8.0 - 9.5 | Higher pH favors the formation of the reactive thiolate anion.[12] |
| Catalyst | Tertiary amines (e.g., TEA) or phosphines (e.g., TCEP) | Phosphines are often more efficient. Use at catalytic levels (e.g., 0.1 equivalents).[13] |
| Reactant Ratio | 1.1 - 1.5 equivalents of N,N-diethylpropynamide per thiol | An excess of the alkyne helps prevent di-addition products. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at ambient temperatures.[14] |
Experimental Protocol: General Thiol-Yne Bioconjugation
This protocol describes the conjugation of a cysteine-containing peptide with N,N-diethylpropynamide.
-
Reagent Preparation:
-
Dissolve the cysteine-peptide in a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.5). If the peptide has existing disulfide bonds, pre-treat with a reducing agent like TCEP and purify to isolate the reduced peptide.
-
Prepare a 10 mM stock solution of N,N-diethylpropynamide in DMSO or DMF.
-
Prepare a 100 mM stock solution of TCEP catalyst in the reaction buffer.
-
-
Reaction Setup:
-
To the peptide solution, add the N,N-diethylpropynamide stock to achieve a 1.2 molar excess.
-
Add the TCEP catalyst stock solution to a final concentration of 0.1 equivalents relative to the peptide.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by LC-MS or HPLC to determine the optimal endpoint.
-
-
Quenching and Purification:
-
(Optional) The reaction can be quenched by lowering the pH to < 7, which protonates the thiolate.
-
Purify the final conjugate using reverse-phase HPLC or another suitable method to remove excess reagents and catalyst.
-
Diagrams
Caption: Nucleophilic mechanism for the Thiol-Yne Michael Addition.
Caption: Troubleshooting logic for slow Thiol-Yne reactions.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
challenges in working with 2-Propynamide, N,N-diethyl-
Technical Support Center: 2-Propynamide, N,N-diethyl-
Disclaimer: The compound "2-Propynamide, N,N-diethyl-" is not widely documented in scientific literature with a specific CAS number. This guide has been developed by combining information on the general class of N,N-disubstituted 2-propynamides and the closely related compound N,N-diethyl-2-propyn-1-amine (CAS: 4079-68-9). Researchers should carefully consider the distinct chemical nature of amides versus amines in their experimental design.
Frequently Asked Questions (FAQs)
Q1: What is N,N-diethyl-2-propynamide and what are its primary challenges?
A1: N,N-diethyl-2-propynamide is a tertiary amide with a terminal alkyne. The primary challenges in working with this and similar compounds stem from the reactivity of the propynamide functional group. This group is susceptible to nucleophilic attack, particularly Michael addition, and can be unstable under certain conditions (e.g., strong acids, bases, or high temperatures). The reactivity can be influenced by substituents on the alkyne and the amide nitrogen.
Q2: How should N,N-diethyl-2-propynamide be stored?
A2: Due to its potential reactivity, N,N-diethyl-2-propynamide should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1][2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric components. The closely related N,N-diethyl-2-propyn-1-amine is known to be air and light sensitive.
Q3: What are the main safety hazards associated with handling N,N-disubstituted propynamides and related compounds?
Q4: What are common impurities in the synthesis of N,N-diethyl-2-propynamide?
A4: A common impurity is the Michael adduct, formed by the addition of a nucleophile (such as the starting amine) to the β-carbon of the alkyne. Other potential impurities include unreacted starting materials (propiolic acid derivative and diethylamine) and polymerization products, especially if the reaction is not performed at a low temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in synthesis | - Inactive propiolic acid derivative.- Reaction temperature is too high, leading to side reactions.- Inefficient amide coupling reaction. | - Use freshly prepared or properly stored activated propiolic acid (e.g., acid chloride or ester).- Maintain a low reaction temperature (e.g., 0 °C or below) to favor the desired amide formation over Michael addition.- Consider using a suitable coupling agent if starting from propiolic acid. |
| Formation of significant side products (e.g., Michael adduct) | The nucleophile (diethylamine) is attacking the alkyne instead of the carbonyl group. | - Use a less nucleophilic base or add the diethylamine slowly at a low temperature.- Protect the alkyne if possible, though this adds extra steps to the synthesis. |
| Product degradation during workup or purification | The compound is unstable to the purification conditions (e.g., silica gel chromatography, high temperatures). | - Use a neutral or deactivated silica gel for chromatography.- Avoid prolonged exposure to high temperatures during solvent evaporation.- Consider purification by crystallization if the product is a solid. |
| Inconsistent reaction outcomes | The reactivity of the propynamide is highly sensitive to the reaction conditions and substituents. | - Carefully control reaction parameters such as temperature, stoichiometry, and reaction time.- Be aware that electron-withdrawing groups on the alkyne can increase its reactivity towards nucleophiles.[5] |
Quantitative Data Summary
Below is a table summarizing key physical and chemical properties of the related compound N,N-diethyl-2-propyn-1-amine (DEP) , as specific data for N,N-diethyl-2-propynamide is not available.
| Property | Value | Source |
| CAS Number | 4079-68-9 | [6][7][8][9] |
| Molecular Formula | C₇H₁₃N | [6][7][9] |
| Molecular Weight | 111.18 g/mol | [7][8] |
| Boiling Point | 118-121 °C | [6][8] |
| Density | 0.80 g/mL at 20 °C | [8] |
| Flash Point | 14 °C | [6] |
| Solubility | Sparingly soluble in water, readily soluble in acids. | [6][8] |
| Storage Temperature | 2-8°C | [8] |
Experimental Protocols
General Protocol for the Synthesis of N,N-diethyl-2-propynamide
This is a generalized procedure based on the synthesis of other N,N-disubstituted propynamides.
Materials:
-
Propiolyl chloride (or another activated propiolic acid derivative)
-
Diethylamine
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Triethylamine or another non-nucleophilic base
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve propiolyl chloride in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of diethylamine and triethylamine in the anhydrous solvent.
-
Add the diethylamine solution dropwise to the cooled propiolyl chloride solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure at a low temperature.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Analytical Method: Monitoring Reaction Progress by GC-MS
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it with a suitable solvent (e.g., ethyl acetate) and a small amount of water.
-
Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Monitor the disappearance of starting materials and the appearance of the product peak with the expected molecular ion and fragmentation pattern.
Diagrams
Caption: General synthesis workflow for N,N-diethyl-2-propynamide.
References
- 1. scienceinteractive.com [scienceinteractive.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. guidechem.com [guidechem.com]
- 4. 2-Propyn-1-amine, N,N-diethyl-, sulfate (1:?) SDS, 84779-61-3 Safety Data Sheets - ECHEMI [echemi.com]
- 5. BIreactive: Expanding the Scope of Reactivity Predictions to Propynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N, N-diethyl, 2-propane, 1-amine (DEP), CAS 4079-68-9,C7H13N [mallakchemicals.com]
- 7. 2-Propyn-1-amine, N,N-diethyl- [webbook.nist.gov]
- 8. N,N-Diethylpropargylamine | 4079-68-9 [chemicalbook.com]
- 9. N,N-Diethyl Propargyl Amine, Diethyl prop-2-ynyl amine, 2-Propyn-1-amine, N,N-diethyl, N,N-Diethyl-2-Propynylamine, 1-Diethylamino-2-propyne, 3-Diethylamino-1-propyne, DEP, Mumbai, India [jaydevchemicals.com]
side reactions of N,N-diethyl-2-propynamide and how to avoid them
Welcome to the technical support center for N,N-diethyl-2-propynamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this versatile reagent. Here you will find information on common side reactions and detailed protocols to help you avoid them, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed with N,N-diethyl-2-propynamide?
A1: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling. This reaction leads to the formation of a symmetric 1,3-diyne dimer, N,N,N',N'-tetraethyl-2,4-hexadiynediamide. This dimerization is typically catalyzed by copper salts in the presence of an oxidant, such as atmospheric oxygen.
Q2: How can I detect the formation of the Glaser coupling byproduct?
A2: The formation of the dimer can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), where the dimer will typically have a different Rf value than the starting material. Confirmation of the dimer's structure can be achieved using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The disappearance of the terminal alkyne C-H stretch in the IR spectrum (around 3300 cm⁻¹) and the appearance of new signals corresponding to the symmetric diyne structure in the NMR spectrum are indicative of dimer formation.
Q3: Are there other potential side reactions I should be aware of?
A3: Besides Glaser coupling, other potential side reactions include:
-
Hydrolysis: The amide functionality can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of diethylamine and 2-propynoic acid.
-
Nucleophilic Attack: The amide carbonyl carbon can be attacked by strong nucleophiles. However, amides are generally less reactive towards nucleophiles than other carbonyl compounds like esters or acid chlorides.
-
Cyclotrimerization: Under certain catalytic conditions, terminal alkynes can undergo cyclotrimerization to form substituted benzene derivatives. This is less common than Glaser coupling but can occur in the presence of specific transition metal catalysts.
Troubleshooting Guides
Issue 1: Formation of a Major Byproduct Identified as the Glaser Coupling Dimer
This is the most common issue encountered when working with N,N-diethyl-2-propynamide in the presence of copper catalysts.
Root Cause Analysis:
The primary cause is the presence of three key components:
-
N,N-diethyl-2-propynamide (a terminal alkyne)
-
Copper(I) or Copper(II) catalyst
-
An oxidant (typically atmospheric oxygen)
The catalytic cycle involves the formation of a copper acetylide intermediate which then undergoes oxidative coupling.
Solutions and Mitigation Strategies:
To minimize or eliminate the formation of the Glaser coupling dimer, several strategies can be employed. The choice of method will depend on the specific reaction you are trying to perform (e.g., Sonogashira coupling).
| Mitigation Strategy | Experimental Protocol | Expected Outcome |
| Copper-Free Sonogashira Coupling | In a nitrogen-flushed flask, dissolve the aryl halide (1.0 eq), N,N-diethyl-2-propynamide (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a suitable solvent (e.g., THF or DMF). Add a base (e.g., triethylamine or diisopropylethylamine, 2-3 eq). Stir the reaction at room temperature or elevated temperature until completion. Monitor the reaction by TLC.[1][2] | Eliminates the primary catalyst for Glaser coupling, significantly reducing or completely preventing dimer formation.[3] |
| Use of Additives/Reducing Agents | When performing a copper-catalyzed reaction, add a reducing agent such as hydroxylamine or ascorbic acid to the reaction mixture. These agents help to keep the copper in the Cu(I) oxidation state, which is less prone to promoting the oxidative homocoupling. | Suppresses the oxidation of Cu(I) to Cu(II), thereby inhibiting the Glaser coupling pathway. |
| Inert Atmosphere | Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. This can be achieved using standard Schlenk line techniques or in a glovebox. | Reduces the availability of the oxidant required for the oxidative coupling, thus minimizing dimer formation. |
| Control of Reaction Parameters | Lowering the reaction temperature can sometimes reduce the rate of the Glaser coupling side reaction more than the desired reaction. The choice of solvent and base can also influence the extent of homocoupling.[3] | Slowing down the kinetics of the undesired homocoupling reaction can improve the yield of the desired product. |
Table 1: Comparison of Reaction Conditions for Minimizing Glaser Coupling
| Reaction Condition | Catalyst System | Temperature | Atmosphere | Dimer Formation |
| Traditional Sonogashira | Pd catalyst, Cu(I) co-catalyst | Room Temp to 100 °C | Inert/Air | Significant if not controlled |
| Copper-Free Sonogashira | Pd catalyst only | Room Temp to 100 °C | Inert | Minimal to none[4][3] |
| Hay Coupling | Cu(I) catalyst, TMEDA | Room Temp | Air | Primary Product |
| Eglinton Coupling | Stoichiometric Cu(II) salt | Elevated Temp | Inert | Primary Product |
This table provides a general comparison. Actual outcomes may vary based on specific substrates and reaction conditions.
Issue 2: Hydrolysis of the Amide Bond
While less common under standard coupling conditions, the amide bond of N,N-diethyl-2-propynamide can be cleaved under harsh pH conditions.
Root Cause Analysis:
-
Acid-catalyzed hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-catalyzed hydrolysis: Direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis.
Solutions and Mitigation Strategies:
-
Maintain Neutral pH: Whenever possible, run reactions under neutral or mildly basic conditions. Most cross-coupling reactions (like Sonogashira) utilize amine bases, which are generally not strong enough to promote significant amide hydrolysis.
-
Avoid Strong Acids and Bases: During work-up and purification, avoid prolonged exposure to strong aqueous acids or bases. If an acidic or basic wash is necessary, perform it quickly and at low temperatures.
-
Anhydrous Conditions: For reactions that are sensitive to water, using anhydrous solvents and reagents will prevent hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of N,N-diethyl-2-propynamide
This protocol is designed to minimize the formation of the Glaser coupling dimer.
Materials:
-
Aryl halide (e.g., Aryl iodide or bromide)
-
N,N-diethyl-2-propynamide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])
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Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the anhydrous solvent (5-10 mL).
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.
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Add the amine base (2.0-3.0 mmol) followed by N,N-diethyl-2-propynamide (1.2-1.5 mmol).
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Stir the reaction mixture at room temperature or heat to the desired temperature (typically 50-80 °C).
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
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Concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Diagram 1: Reaction Pathways of N,N-diethyl-2-propynamide
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
Technical Support Center: Purification of N,N-diethylpropynamide Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N,N-diethylpropynamide and related ynamide products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of N,N-diethylpropynamide.
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Recommended Solution |
| Product is highly polar and retained on the silica gel. | - Gradually increase the polarity of the eluent. A common starting point for ynamides is a petroleum ether/ethyl acetate mixture.[1] - Consider using a different stationary phase, such as alumina (basic or neutral), which may reduce strong interactions with the amide. |
| Product is co-eluting with impurities. | - Optimize the solvent system using thin-layer chromatography (TLC) before scaling up to a column. Test various ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, toluene/ethyl acetate). - If impurities are very close in polarity, consider reverse-phase chromatography. |
| Product degradation on silica gel. | - Ynamides can be sensitive to acidic conditions. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine). - Run the column quickly to minimize the time the compound spends on the stationary phase. |
| Improper column packing. | - Ensure the silica gel is packed uniformly to avoid channeling. A poorly packed column leads to inefficient separation. |
Problem 2: Product Decomposes During Distillation
| Possible Cause | Recommended Solution |
| Boiling point is too high at atmospheric pressure. | - Use vacuum distillation to lower the boiling point and prevent thermal decomposition. The appropriate vacuum level will depend on the product's volatility. |
| Presence of acidic or basic impurities catalyzing decomposition. | - Before distillation, wash the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and then with brine to remove acidic impurities. Dry the organic layer thoroughly before proceeding. - Conversely, if basic impurities are a concern, a wash with dilute acid (e.g., 1 M HCl) may be appropriate, followed by a base wash and drying. |
| Prolonged heating. | - Ensure the distillation apparatus is set up for efficient heat transfer to minimize the heating time. Use a heating mantle with a stirrer for even heating. - Collect the product fraction as it distills without unnecessary delays. |
Problem 3: Recrystallization Fails to Yield Pure Crystals
| Possible Cause | Recommended Solution |
| Inappropriate solvent or solvent system. | - The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. - Test a range of solvents with varying polarities. Common choices include hexanes, ethyl acetate, toluene, and mixtures thereof. - If a single solvent is not effective, try a two-solvent system (one in which the compound is soluble and one in which it is insoluble). |
| Product is "oiling out" instead of crystallizing. | - This occurs when the solution is supersaturated or cooled too quickly. - Try cooling the solution more slowly. - Use a more dilute solution. - Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization. - Add a seed crystal of the pure compound. |
| High level of impurities. | - If the crude product is very impure, recrystallization may not be effective in a single step. - First, purify the crude material by column chromatography to remove the bulk of the impurities, and then recrystallize the partially purified product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of N,N-diethylpropynamide?
A1: Based on common synthetic routes for related compounds, the most likely impurities include:
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Unreacted starting materials: Diethylamine and the propargyl halide (e.g., propargyl bromide).
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Side products: Diethylamine hydrohalide salt, and potentially polymerized material from the alkyne.
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Catalyst residues: If a catalyst was used in the synthesis, it may need to be removed.
Q2: What is a good starting point for developing a column chromatography protocol for N,N-diethylpropynamide?
A2: A good starting point for the purification of ynamides is flash chromatography on silica gel.[1][2]
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Stationary Phase: Silica gel.
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Eluent: A mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate. A typical starting gradient might be from 100% petroleum ether to a 9:1 or 8:2 mixture of petroleum ether:ethyl acetate. The optimal ratio should be determined by TLC analysis.
Q3: How can I monitor the purity of my N,N-diethylpropynamide fractions?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a column and to check the purity of fractions. Staining with potassium permanganate can be useful for visualizing compounds with carbon-carbon triple bonds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the components in your fractions and determine their relative abundance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of your product and identifying any impurities present.
Experimental Protocols
General Protocol for Column Chromatography Purification:
-
Prepare the Column: Slurry pack a glass column with silica gel in the initial, least polar eluent.
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Load the Sample: Dissolve the crude N,N-diethylpropynamide in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the powder to the top of the column.
-
Elute the Column: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent.
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Collect Fractions: Collect fractions in test tubes or vials.
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Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
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Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Comparison of Purification Techniques for Ynamides
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Column Chromatography | >95% | Applicable to a wide range of compounds; good for removing closely related impurities. | Can be time-consuming and uses large volumes of solvent; potential for product decomposition on the stationary phase. |
| Vacuum Distillation | >98% | Excellent for removing non-volatile impurities; can be scaled up easily. | Not suitable for thermally unstable compounds; requires specialized equipment. |
| Recrystallization | >99% (if successful) | Can yield very pure material; relatively simple procedure. | Finding a suitable solvent can be challenging; may not be effective for removing all types of impurities. |
Visualization
Below is a workflow diagram to guide the selection of an appropriate purification technique for N,N-diethylpropynamide.
Caption: Decision workflow for selecting a purification technique.
References
Technical Support Center: 2-Propynamide, N,N-diethyl- in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Propynamide, N,N-diethyl- in solution. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2-Propynamide, N,N-diethyl- in my experimental solutions?
The stability of 2-Propynamide, N,N-diethyl- in solution is primarily influenced by pH, temperature, and the composition of the solvent. As a tertiary amide, it is generally more resistant to hydrolysis than primary or secondary amides; however, the presence of the reactive propynamide group can make it susceptible to degradation under certain conditions.
Q2: How does the pH of the solution impact the stability of 2-Propynamide, N,N-diethyl-?
The pH of your solution is a critical factor. Amide hydrolysis can be catalyzed by both acidic and basic conditions.[1][2][3]
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Acidic Conditions: In the presence of strong acids, the carbonyl oxygen of the amide can become protonated, which makes the carbonyl carbon more susceptible to nucleophilic attack by water, leading to hydrolysis.[2][3]
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Basic Conditions: Under strong alkaline conditions, the amide can undergo hydrolysis through the direct attack of hydroxide ions on the carbonyl carbon.[1][3] Generally, tertiary amides are more resistant to basic hydrolysis in aqueous solutions.[4]
It is crucial to maintain the pH of your solution within a stable range, preferably neutral, to minimize degradation.
Q3: Can the type of solvent I use affect the stability of my compound?
Yes, the solvent system can play a significant role. Protic solvents, such as water and alcohols, can participate in hydrolysis reactions. Aprotic solvents are generally preferred for long-term storage of the compound in solution. If aqueous solutions are necessary for your experiment, it is recommended to prepare them fresh and use them promptly.
Q4: What is the expected thermal stability of 2-Propynamide, N,N-diethyl-?
Elevated temperatures can accelerate the degradation of amides. It is advisable to store stock solutions at low temperatures (e.g., 2-8°C or frozen at -20°C to -80°C) to enhance stability. For experimental procedures requiring elevated temperatures, the duration of exposure should be minimized to prevent significant degradation.
Troubleshooting Guide
Issue: I am observing a loss of compound activity or concentration over time in my aqueous solution.
Possible Cause 1: pH-Mediated Hydrolysis Your solution's pH may be promoting the hydrolysis of the amide bond.
-
Troubleshooting Steps:
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Measure the pH of your solution.
-
If the pH is acidic or basic, consider using a buffer system to maintain a neutral pH.
-
If your experimental conditions require an acidic or basic pH, prepare the solution immediately before use and minimize the time the compound is in that solution.
-
Possible Cause 2: Thermal Degradation The temperature at which you are storing or running your experiment may be too high.
-
Troubleshooting Steps:
-
Review your storage and experimental temperatures.
-
Store stock solutions at or below 4°C. For long-term storage, consider freezing.
-
If your experiment requires elevated temperatures, conduct a time-course study to determine the rate of degradation at that temperature.
-
Possible Cause 3: Photodegradation Exposure to light, especially UV light, can sometimes lead to the degradation of organic compounds.
-
Troubleshooting Steps:
-
Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.
-
Minimize the exposure of your solutions to ambient light during experimental setup.
-
Data on Amide Stability
| Condition | Expected Stability of Tertiary Amides | Recommendations |
| pH | ||
| Acidic (pH < 4) | Low to Moderate | Prepare solutions fresh. Minimize exposure time. |
| Neutral (pH 6-8) | High | Ideal for short to medium-term storage. |
| Basic (pH > 10) | Moderate to High (Aqueous) | Can be more stable than primary/secondary amides, but hydrolysis is still possible, especially with heat. |
| Temperature | ||
| -20°C to -80°C | Very High | Recommended for long-term storage of stock solutions. |
| 2-8°C | High | Suitable for short-term storage (days to weeks). |
| Room Temperature (~25°C) | Moderate | Degradation may be observed over hours to days. |
| Elevated Temperature (>40°C) | Low | Significant degradation is likely. |
| Solvent | ||
| Aprotic (e.g., DMSO, DMF) | High | Recommended for stock solutions. |
| Protic (e.g., Water, Ethanol) | Moderate to Low | Potential for hydrolysis. Prepare fresh. |
Experimental Protocols
Protocol for Assessing Solution Stability
This protocol outlines a general method for determining the stability of 2-Propynamide, N,N-diethyl- in a specific solution.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 2-Propynamide, N,N-diethyl- in an aprotic solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution to the desired experimental concentration in the aqueous buffer or solvent system you intend to use. Prepare several identical aliquots.
-
Time-Zero Analysis: Immediately after preparation, analyze one aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration (C₀).
-
Incubation: Store the remaining aliquots under the desired experimental conditions (e.g., specific pH, temperature, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and analyze it using the same analytical method to determine the concentration (Cₜ).
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Data Analysis: Calculate the percentage of the compound remaining at each time point using the formula: (% Remaining) = (Cₜ / C₀) * 100. Plot the percentage remaining versus time to determine the degradation rate.
Visualizations
Caption: Potential hydrolysis pathway of 2-Propynamide, N,N-diethyl-.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Covalent Modification with N,N-diethylpropynamide
Welcome to the technical support center for refining protocols involving covalent modification with N,N-diethylpropynamide. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is N,N-diethylpropynamide and what is its primary application in research?
A1: N,N-diethylpropynamide is a chemical probe used for the covalent modification of proteins, primarily targeting reactive cysteine residues. Its terminal alkyne group allows for the subsequent attachment of reporter tags (e.g., fluorophores, biotin) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This enables the identification and enrichment of modified proteins for downstream analysis, such as mass spectrometry-based proteomics.
Q2: What is the mechanism of covalent modification by N,N-diethylpropynamide?
A2: N,N-diethylpropynamide covalently modifies cysteine residues through a Michael-type addition reaction. The nucleophilic thiol group of a cysteine residue attacks the electron-deficient β-carbon of the α,β-unsaturated carbonyl system in the propynamide moiety. This forms a stable carbon-sulfur bond, effectively "labeling" the cysteine residue.[1][2][3][4]
Q3: What are the key steps in a typical chemoproteomic workflow using N,N-diethylpropynamide?
A3: A standard workflow involves:
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Cell Culture and Lysis: Growing and harvesting cells, followed by lysis to release the proteome.
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Protein Labeling: Incubation of the cell lysate with N,N-diethylpropynamide to allow for covalent modification of target proteins.
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Click Chemistry: Reaction of the alkyne-modified proteins with an azide-containing reporter tag (e.g., biotin-azide or a fluorescent azide).
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Enrichment (for biotin tags): Affinity purification of biotinylated proteins using streptavidin beads.
-
Sample Preparation for Mass Spectrometry: On-bead or in-solution digestion of enriched proteins into peptides.
-
LC-MS/MS Analysis: Separation and identification of peptides to determine the modified proteins and specific sites of modification.
Troubleshooting Guides
Here are some common issues encountered during covalent modification experiments with N,N-diethylpropynamide and their potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Suboptimal Probe Concentration: The concentration of N,N-diethylpropynamide may be too low for effective labeling. 2. Short Incubation Time: The reaction may not have proceeded to completion. 3. Incorrect pH: The reactivity of cysteine thiols is pH-dependent, with higher reactivity at slightly alkaline pH. 4. Probe Instability: The N,N-diethylpropynamide stock solution may have degraded. | 1. Optimize Probe Concentration: Perform a dose-response experiment, titrating the N,N-diethylpropynamide concentration (e.g., 10 µM - 100 µM). 2. Increase Incubation Time: Extend the incubation period (e.g., from 30 minutes to 1-2 hours) at room temperature or 37°C.[5] 3. Adjust Buffer pH: Ensure the labeling buffer is within a pH range of 7.2-8.0 to facilitate the deprotonation of cysteine thiols, which increases their nucleophilicity. 4. Prepare Fresh Probe Solution: Always prepare fresh N,N-diethylpropynamide solutions in a suitable solvent like DMSO immediately before use. |
| High Background/Non-Specific Labeling | 1. Excessive Probe Concentration: High concentrations of the probe can lead to non-specific binding. 2. Prolonged Incubation Time: Over-incubation can increase off-target reactions. 3. Reactive Contaminants: Presence of other highly reactive nucleophiles in the lysate. | 1. Reduce Probe Concentration: Use the lowest effective concentration determined from your optimization experiments. 2. Shorten Incubation Time: Reduce the incubation time to the minimum required for sufficient on-target labeling. 3. Incorporate a Quenching Step: After the desired labeling time, add a thiol-containing reagent like dithiothreitol (DTT) or β-mercaptoethanol to quench any unreacted N,N-diethylpropynamide. |
| Protein Precipitation During Labeling or Click Chemistry | 1. Solvent Incompatibility: The addition of DMSO (a common solvent for the probe and click reagents) can cause some proteins to precipitate. 2. Reagent Concentration: High concentrations of copper or other click chemistry reagents can lead to protein aggregation.[6] | 1. Limit DMSO Concentration: Keep the final concentration of DMSO in the reaction mixture below 5% (v/v). 2. Optimize Click Chemistry Conditions: Use a copper chelating ligand like THPTA or BTTAA to improve the efficiency and reduce the required copper concentration.[7] Ensure all click reagents are added sequentially with vortexing in between.[8] |
| Low Yield After Affinity Purification (Biotin-Streptavidin) | 1. Inefficient Click Reaction: The alkyne-azide ligation may be incomplete. 2. Inefficient Binding to Beads: Issues with the streptavidin beads or binding conditions. 3. Protein Loss During Washing Steps: Harsh or excessive washing of the beads can lead to the loss of bound proteins. | 1. Optimize Click Reaction: Ensure a freshly prepared reducing agent (e.g., sodium ascorbate) is used. Optimize the concentrations of copper, ligand, and the azide-biotin tag.[7] 2. Use High-Quality Beads: Use fresh, high-capacity streptavidin beads and ensure sufficient incubation time for binding (e.g., 1-2 hours at room temperature). 3. Gentle Washing: Use buffers containing a low concentration of a mild detergent (e.g., 0.1% SDS or Triton X-100) and reduce the number and vigor of washing steps. |
| Inconsistent Results Between Replicates | 1. Variability in Cell Lysis: Inconsistent protein concentrations across samples. 2. Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately. 3. Temperature Fluctuations: Inconsistent incubation temperatures can affect reaction rates. | 1. Standardize Lysis Protocol: Ensure a consistent lysis procedure and accurately measure the protein concentration of each lysate before labeling. 2. Use Serial Dilutions: Prepare intermediate dilutions of stock solutions to allow for more accurate pipetting of larger volumes. 3. Maintain Consistent Temperatures: Use a heat block or water bath for all incubation steps to ensure temperature stability. |
Experimental Protocols
General Protocol for Covalent Modification of Proteins in Cell Lysate
This protocol provides a starting point for labeling proteins in a cell lysate with N,N-diethylpropynamide. Optimization of probe concentration and incubation time is highly recommended.
1. Preparation of Cell Lysate: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, supplemented with protease inhibitors). c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA). e. Normalize the protein concentration of all samples to 1-2 mg/mL with lysis buffer.
2. Protein Labeling with N,N-diethylpropynamide: a. To 1 mg of protein lysate, add N,N-diethylpropynamide from a freshly prepared 10 mM stock in DMSO to a final concentration of 50 µM. b. Incubate for 1 hour at room temperature with gentle rotation.
3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry: a. Prepare a "click mix" by sequentially adding the following reagents (final concentrations listed):
- Azide-reporter (e.g., Biotin-Azide or a fluorescent azide): 100 µM
- Tris(2-carboxyethyl)phosphine (TCEP): 1 mM (from a fresh 50 mM stock in water)
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM (from a 10 mM stock in DMSO)
- Copper(II) sulfate (CuSO₄): 1 mM (from a 50 mM stock in water) b. Add the click mix to the labeled lysate. c. Incubate for 1 hour at room temperature with gentle rotation, protected from light if using a fluorescent azide.[8]
4. Downstream Processing:
-
For Fluorescently Labeled Proteins: Proceed to in-gel fluorescence scanning or other fluorescence-based analysis.
-
For Biotinylated Proteins: Proceed with protein precipitation (e.g., with methanol/chloroform) followed by enrichment using streptavidin beads.[7]
Visualizations
Mechanism of Cysteine Modification
Caption: Covalent modification of a cysteine residue by N,N-diethylpropynamide via a Michael addition reaction.
Experimental Workflow for Target Identification
Caption: Chemoproteomic workflow for identifying protein targets of N,N-diethylpropynamide.
References
- 1. Light controlled reversible Michael addition of cysteine: a new tool for dynamic site-specific labeling of proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 8. researchgate.net [researchgate.net]
overcoming poor reactivity of 2-Propynamide, N,N-diethyl-
Welcome to the technical support center for 2-Propynamide, N,N-diethyl-. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common reactivity challenges encountered during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling reaction with 2-Propynamide, N,N-diethyl- is giving low yields. What are the common causes?
A1: Low yields in Sonogashira couplings involving terminal alkynes like 2-Propynamide, N,N-diethyl- are often due to a few key factors:
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Homocoupling (Glaser coupling): A significant side reaction is the homocoupling of the alkyne, which can be minimized by running the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[1]
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Catalyst Inactivation: The palladium catalyst can be sensitive to impurities and reaction conditions. Ensure your reagents and solvents are pure and anhydrous.
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Base Selection: The choice and purity of the amine base are crucial. It must be sufficiently basic to neutralize the hydrogen halide byproduct.[2] Diethylamine or triethylamine are common choices.
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Reaction Temperature: While many Sonogashira reactions are run at room temperature, gentle heating may be necessary for less reactive substrates.
Q2: I am observing significant amounts of homocoupling product in my reaction. How can I suppress this side reaction?
A2: To minimize the formation of the homocoupled dimer (Hay coupling product), consider the following adjustments to your protocol:
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Strictly Anaerobic Conditions: Ensure the reaction is thoroughly deoxygenated by purging with an inert gas.
-
Use of a Co-catalyst: The copper(I) co-catalyst is often implicated in homocoupling. While essential for the traditional Sonogashira, you can try a "copper-free" protocol.
-
Hydrogen Atmosphere: In some cases, using a hydrogen gas atmosphere diluted with nitrogen or argon has been shown to reduce homocoupling to as low as 2%.[1]
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst can influence the relative rates of cross-coupling versus homocoupling.
Q3: Is 2-Propynamide, N,N-diethyl- suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions? My reaction is sluggish.
A3: Yes, 2-Propynamide, N,N-diethyl-, as a terminal alkyne, is a suitable substrate for CuAAC reactions. If you are experiencing poor reactivity, consider these troubleshooting steps:
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Purity of Reagents: Click chemistry works best with high-purity starting materials.[3]
-
Copper(I) Source: The active catalyst is Cu(I). If you are using a Cu(II) salt (like CuSO₄), ensure you have an adequate amount of a reducing agent, such as sodium ascorbate, to generate the Cu(I) in situ.
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Ligands: The use of a copper-stabilizing ligand, such as THPTA, can improve the efficiency and prevent catalyst disproportionation, especially in aqueous or biological media.[4]
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Solvent: While often performed in aqueous buffers, the choice of solvent can be critical. A mixture of DMF and water can be effective.[3]
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pH: The reaction is generally tolerant of a pH range from 4 to 12.[5]
Q4: Can I deprotonate 2-Propynamide, N,N-diethyl- to form an acetylide for subsequent reactions?
A4: Yes, the terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base to form a nucleophilic acetylide anion.[6] This carbanion can then be used in reactions to form new carbon-carbon bonds, such as alkylation or addition to carbonyl compounds.[6] Suitable bases for this deprotonation include sodium amide (NaNH₂) or organolithium reagents like n-butyllithium.
Troubleshooting Guides
Low Yield in Sonogashira Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Inactive catalyst | Use fresh palladium and copper catalysts. Ensure phosphine ligands have not been oxidized. |
| Insufficiently basic conditions | Use a pure, anhydrous amine base like diethylamine or triethylamine.[2] Consider stronger, non-nucleophilic bases if necessary. | |
| Low reaction temperature | Gradually increase the reaction temperature (e.g., to 40-60 °C) and monitor the progress by TLC or LC-MS. | |
| Significant homocoupling product | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).[1] |
| High catalyst concentration | The concentration of both the catalyst and oxygen can influence homocoupling.[1] Consider reducing the catalyst loading. | |
| Inappropriate solvent | THF has been reported to result in no reaction in some cases, while acetonitrile was found to be a good solvent.[1] | |
| Decomposition of starting material | Reaction temperature is too high | If you observe decomposition, reduce the reaction temperature or reaction time. |
| Unstable reagents | Ensure the purity of your aryl halide and alkyne. |
Poor Performance in CuAAC (Click) Reaction
| Symptom | Possible Cause | Suggested Solution |
| Slow or incomplete reaction | Insufficient Cu(I) catalyst | If using a Cu(II) precursor, ensure an excess of the reducing agent (e.g., sodium ascorbate) is present. |
| Catalyst oxidation/precipitation | Use a stabilizing ligand like THPTA or TBTA, especially in aqueous or protic solvents.[4] | |
| Steric hindrance | If either the azide or alkyne is sterically bulky, the reaction may require longer times or gentle heating (e.g., 60°C).[3] | |
| Impure starting materials | Purify the alkyne and azide starting materials, as impurities can chelate copper and inhibit the reaction.[3] | |
| Formation of insoluble precipitates | Catalyst precipitation | This can occur with some copper salts in certain buffer systems. A stabilizing ligand can help maintain catalyst solubility.[4] |
| Low solubility of reactants or products | Adjust the solvent system. A co-solvent like DMF, DMSO, or t-butanol can improve solubility. |
Experimental Protocols
Protocol 1: Optimized Sonogashira Coupling of 2-Propynamide, N,N-diethyl- with an Aryl Iodide
This protocol is designed to minimize homocoupling and improve yield.
-
Preparation: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (2 mol%), CuI (4 mol%), and the aryl iodide (1.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon three times.
-
Solvent and Reagents: Add anhydrous, degassed triethylamine (3 eq) and anhydrous, degassed THF. Stir for 5 minutes.
-
Alkyne Addition: Add 2-Propynamide, N,N-diethyl- (1.2 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish after 4 hours, gently heat to 40°C.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Efficiency CuAAC Reaction
This protocol is suitable for conjugating 2-Propynamide, N,N-diethyl- to an organic azide.
-
Reactant Solution: In a vial, dissolve the organic azide (1.0 eq) and 2-Propynamide, N,N-diethyl- (1.1 eq) in a 1:1 mixture of DMF and water.
-
Reducing Agent: Add a freshly prepared aqueous solution of sodium ascorbate (50 mM, 5 eq).
-
Catalyst Addition: Add an aqueous solution of copper(II) sulfate pentahydrate (110 mM, 1.2 eq).
-
Reaction: If the reaction is slow at room temperature, heat the mixture in an oil bath at 60°C for 30-60 minutes.[3] Monitor by HPLC or LC-MS.
-
Troubleshooting: If unreacted azide remains, a second portion of the copper catalyst can be added, followed by further heating.[3]
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The product can then be purified by standard methods such as column chromatography.
Diagrams
Caption: Troubleshooting workflow for poor reactivity.
References
Technical Support Center: Enhancing the Selectivity of Propynamide-Based Covalent Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals working with propynamide-based covalent inhibitors. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work. While the focus is on the general class of propynamide inhibitors, the principles discussed are applicable to specific derivatives such as N,N-diethyl-2-propynamide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for propynamide-based inhibitors?
Propynamide-based compounds are a class of targeted covalent inhibitors. Their mechanism involves a two-step process. Initially, the inhibitor reversibly binds to the target protein. This is followed by an irreversible covalent bond formation between the electrophilic propynamide "warhead" and a nucleophilic amino acid residue (commonly cysteine) on the target protein. This covalent modification leads to the inactivation of the protein.
Q2: How can the selectivity of a propynamide inhibitor be enhanced?
Improving the selectivity of covalent inhibitors is crucial to minimize off-target effects and potential toxicity. Several strategies can be employed:
-
Modification of the Non-Covalent Scaffold: The portion of the inhibitor that does not contain the reactive warhead can be optimized to increase non-covalent binding affinity and specificity for the target protein's binding pocket.
-
Tuning Warhead Reactivity: The reactivity of the propynamide warhead can be modulated by altering its substituents. As a general rule, electron-withdrawing groups increase the electrophilicity and reactivity of the warhead, while electron-donating groups decrease it. Finding a balance is key; a highly reactive warhead may lead to non-specific binding, while a poorly reactive one may not effectively inhibit the target.[1]
-
Exploiting Steric Hindrance: Introducing bulky substituents on the inhibitor can prevent it from binding to off-target proteins with smaller or more constrained active sites.
Q3: What are the key kinetic parameters to measure for a covalent inhibitor?
The potency of a covalent inhibitor is best described by the second-order rate constant, k_inact/K_I.[2][3][4][5][6]
-
K_I (Inhibition Constant): Represents the initial reversible binding affinity of the inhibitor for the enzyme. A lower K_I indicates a higher affinity.
-
k_inact (Maximal Rate of Inactivation): Represents the maximum rate of covalent bond formation at saturating inhibitor concentrations.
-
k_inact/K_I (Covalent Efficiency Constant): This ratio is the most important measure of a covalent inhibitor's potency, as it reflects both the binding affinity and the reactivity of the warhead.
IC50 values are also commonly reported but should be interpreted with caution for covalent inhibitors as they are time-dependent. When reporting IC50, the pre-incubation time must always be specified.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Off-Target Binding | 1. Warhead is too reactive. 2. Poor non-covalent binding selectivity. 3. High inhibitor concentration used in the assay. | 1. Synthesize analogues with less reactive propynamide warheads (e.g., by adding electron-donating groups). 2. Modify the inhibitor scaffold to improve shape and electrostatic complementarity with the target's binding site. 3. Perform dose-response experiments to determine the lowest effective concentration. |
| Low On-Target Potency (High k_inact/K_I) | 1. Weak initial binding affinity (high K_I). 2. Low intrinsic reactivity of the warhead (low k_inact). 3. The targeted nucleophile is not accessible. | 1. Improve the non-covalent interactions of the inhibitor scaffold. 2. Increase the reactivity of the propynamide warhead (e.g., with electron-withdrawing groups). 3. Confirm target engagement with biophysical methods (e.g., mass spectrometry). |
| Inconsistent IC50 Values | 1. Variable pre-incubation times. 2. Assay conditions (e.g., temperature, pH) are not standardized. 3. Instability of the inhibitor in the assay buffer. | 1. Strictly control the pre-incubation time for all experiments. 2. Ensure consistent assay conditions across all experiments. 3. Assess the stability of the compound in the assay buffer over the time course of the experiment. |
| No Inhibition Observed | 1. Inhibitor is not binding to the target. 2. The target protein lacks an accessible nucleophile. 3. Degradation of the inhibitor. | 1. Use a higher concentration of the inhibitor. 2. Confirm the presence of a suitable nucleophile (e.g., cysteine) in the binding pocket through structural data or mutagenesis. 3. Check the purity and integrity of the inhibitor stock. |
Data Presentation
The following tables provide examples of how to present quantitative data for the evaluation of propynamide-based inhibitors. Please note that the data presented here is hypothetical and for illustrative purposes only, as specific data for N,N-diethyl-2-propynamide inhibitors is not publicly available.
Table 1: In Vitro Potency of Hypothetical Propynamide Inhibitors against Target X
| Compound | K_I (μM) | k_inact (s⁻¹) | k_inact/K_I (M⁻¹s⁻¹) | IC50 (nM) (30 min pre-incubation) |
| N,N-diethyl-2-propynamide-A | 1.5 | 0.005 | 3333 | 500 |
| N,N-diethyl-2-propynamide-B | 0.8 | 0.010 | 12500 | 120 |
| N,N-diethyl-2-propynamide-C | 5.2 | 0.002 | 385 | 2100 |
Table 2: Selectivity Profile of Hypothetical Inhibitor "N,N-diethyl-2-propynamide-B"
| Target | k_inact/K_I (M⁻¹s⁻¹) | Fold Selectivity vs. Target X |
| Target X | 12500 | 1 |
| Off-Target 1 | 125 | 100 |
| Off-Target 2 | < 10 | > 1250 |
| Off-Target 3 | 250 | 50 |
Experimental Protocols
Protocol 1: Determination of k_inact and K_I
This protocol outlines a general method for determining the kinetic parameters of an irreversible inhibitor.
-
Reagents and Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Propynamide inhibitor stock solution (in DMSO)
-
Assay buffer
-
Quenching solution (if necessary)
-
Detection reagent
-
-
Procedure:
-
Prepare a series of inhibitor concentrations.
-
In a multi-well plate, pre-incubate the enzyme with each inhibitor concentration for various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Initiate the enzymatic reaction by adding the substrate.
-
Allow the reaction to proceed for a fixed time, ensuring that less than 10% of the substrate is consumed in the uninhibited control.
-
Stop the reaction (if necessary) and measure the product formation using an appropriate detection method (e.g., fluorescence, absorbance).
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact and K_I.
-
Protocol 2: Kinase Selectivity Profiling using ADP-Glo™ Assay
This protocol describes a general method for assessing the selectivity of an inhibitor against a panel of kinases.
-
Reagents and Materials:
-
Panel of kinases
-
Corresponding kinase substrates
-
Propynamide inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer
-
-
Procedure:
-
Prepare a fixed concentration of the inhibitor (e.g., 1 µM).
-
In a multi-well plate, add the inhibitor, each kinase, and its respective substrate to the appropriate wells.
-
Initiate the kinase reactions by adding ATP.
-
Incubate the plate at the optimal temperature for the kinases for a set period (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each kinase relative to a DMSO control.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Validating the Covalent Binding of Bruton's Tyrosine Kinase Inhibitors: Acalabrutinib vs. Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental validation of two prominent covalent inhibitors of Bruton's tyrosine kinase (BTK): acalabrutinib, a second-generation inhibitor with a propynamide warhead, and ibrutinib, a first-generation inhibitor with an acrylamide warhead. Both drugs covalently bind to Cys481 in the ATP-binding pocket of BTK, leading to irreversible inhibition of its kinase activity.[1] This guide will delve into the experimental data and methodologies used to validate their covalent binding, offering a resource for researchers in the field of covalent drug discovery.
Executive Summary
Acalabrutinib and ibrutinib are both effective covalent inhibitors of BTK, a key enzyme in the B-cell receptor signaling pathway.[1][2][3][4] While both drugs target the same cysteine residue, their distinct chemical scaffolds and reactive "warheads" result in different selectivity and clinical profiles. This guide will explore the experimental evidence that substantiates their covalent mechanism of action, focusing on mass spectrometry, X-ray crystallography, and biochemical assays.
Data Presentation
Table 1: Comparative Summary of Acalabrutinib and Ibrutinib
| Feature | Acalabrutinib | Ibrutinib |
| Target | Bruton's tyrosine kinase (BTK) | Bruton's tyrosine kinase (BTK) |
| Covalent Binding Site | Cysteine-481 | Cysteine-481 |
| Warhead | Butynamide (Propynamide derivative) | Acrylamide |
| Binding Type | Irreversible Covalent | Irreversible Covalent |
| BTK IC50 | ~5.1 nM | ~0.5 nM |
| Selectivity | Higher selectivity, minimal off-target effects on EGFR and ITK.[5][6] | Broader kinase activity, including ITK, TEC, BLK, JAK3, EGFR, and HER2.[7] |
| Clinical Use | Treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[8] | Treatment of various B-cell malignancies.[1] |
Table 2: Key Experimental Validation Data
| Experimental Technique | Acalabrutinib | Ibrutinib |
| Mass Spectrometry | Confirmed covalent adduct formation with BTK.[3][9] Used to quantify plasma concentrations of acalabrutinib and its active metabolite.[10][11] | Confirmed covalent adduct formation with BTK.[12] Used for pharmacokinetic analysis in human plasma.[13] |
| X-ray Crystallography | Co-crystal structure with BTK kinase domain determined at 1.70 Å resolution (PDB: 8FD9), confirming covalent bond with Cys481.[10][12][14] | Co-crystal structure with BTK kinase domain determined (PDB: 5P9J), showing covalent linkage to Cys481.[15][16] |
| Biochemical Assays | Potent inhibitor in biochemical and cellular assays, with higher selectivity compared to ibrutinib.[5][6] | Potent inhibitor of BTK with an IC50 of 0.5 nM in cell-free assays.[7] |
Experimental Protocols
Mass Spectrometry for Covalent Adduct Confirmation
Objective: To confirm the formation of a covalent bond between the inhibitor and BTK by detecting the mass increase of the protein corresponding to the molecular weight of the inhibitor.
Methodology:
-
Incubation: Recombinant BTK protein is incubated with the inhibitor (acalabrutinib or ibrutinib) at a specific molar ratio (e.g., 1:2 protein to inhibitor) for a set time (e.g., 1-2 hours) at room temperature to allow for covalent bond formation. A control sample with DMSO (vehicle) is run in parallel.
-
Sample Preparation: The reaction mixture is desalted and purified using techniques like solid-phase extraction or size-exclusion chromatography to remove unbound inhibitor.
-
Mass Analysis: The intact protein-inhibitor complex is then analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer is operated in a high-resolution mode to accurately measure the molecular weight of the unmodified BTK and the BTK-inhibitor adduct.
-
Data Analysis: The resulting mass spectra are deconvoluted to determine the precise molecular weight of the protein species. A mass shift equal to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct. For example, the formation of a covalent adduct with tirabrutinib (a BTK inhibitor) resulted in a mass shift of +454 Da, and with ibrutinib, a shift of +440 Da was observed, consistent with their molecular weights.[12]
X-ray Crystallography for Structural Validation
Objective: To obtain a high-resolution three-dimensional structure of the BTK-inhibitor complex to visualize the covalent bond and the binding interactions.
Methodology:
-
Protein Expression and Purification: The kinase domain of human BTK is expressed in a suitable system (e.g., insect or bacterial cells) and purified to homogeneity.
-
Crystallization: The purified BTK is co-crystallized with the inhibitor. This involves mixing the protein and inhibitor and setting up crystallization trials under various conditions (e.g., different precipitants, pH, and temperature).
-
Data Collection: X-ray diffraction data are collected from the resulting crystals at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed to solve the crystal structure by molecular replacement using a known BTK structure as a search model. The structure is then refined to fit the experimental data, and the inhibitor molecule is built into the electron density map. The final refined structure provides atomic-level detail of the covalent bond between the inhibitor's warhead and the thiol group of Cys481. For acalabrutinib, the crystal structure of the BTK kinase domain complex was determined at a resolution of 1.70 Å.[14]
Biochemical Kinase Assay for Potency Determination
Objective: To determine the inhibitory potency (e.g., IC50) of the compounds against BTK.
Methodology:
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.[17] These assays measure the phosphorylation of a substrate peptide by BTK.
-
Reaction Setup: The assay is typically performed in a 384-well plate format. The reaction mixture contains recombinant BTK enzyme, a suitable substrate (e.g., a poly-GT peptide), and ATP.
-
Inhibitor Addition: A serial dilution of the inhibitor (acalabrutinib or ibrutinib) is added to the reaction wells. A control with DMSO is included.
-
Incubation: The reaction is incubated for a specific time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.
-
Detection: A detection reagent is added to stop the kinase reaction and generate a signal that is proportional to the amount of phosphorylated substrate (or ADP produced). For TR-FRET, this involves a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin. For ADP-Glo™, the remaining ATP is depleted, and the generated ADP is converted to ATP, which then produces a luminescent signal.
-
Data Analysis: The signal is read on a plate reader, and the data are plotted as percent inhibition versus inhibitor concentration. The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is then calculated using a non-linear regression analysis. Ibrutinib has a reported IC50 of 0.5 nM in cell-free assays.[7]
Mandatory Visualization
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Validating Covalent Inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study | Semantic Scholar [semanticscholar.org]
- 14. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.de [promega.de]
A Comparative Analysis of Covalent Warheads: N,N-diethyl-2-propynamide in Focus
For Researchers, Scientists, and Drug Development Professionals
Covalent inhibitors have emerged as a powerful class of therapeutics, offering high potency and prolonged duration of action. The effectiveness of these inhibitors is intrinsically linked to the chemical reactivity and selectivity of their electrophilic "warhead," which forms a stable covalent bond with a target protein. This guide provides an objective comparison of N,N-diethyl-2-propynamide with other commonly employed covalent warheads, supported by experimental data and detailed methodologies.
Performance Comparison of Covalent Warheads
The selection of an appropriate covalent warhead is a critical decision in the design of targeted covalent inhibitors. Factors such as reactivity, selectivity for the target nucleophile (typically cysteine), and metabolic stability must be carefully considered. This section provides a comparative overview of N,N-diethyl-2-propynamide and other prominent warheads.
Quantitative Reactivity and Potency
The intrinsic reactivity of a warhead is a key determinant of its potential for both on-target efficacy and off-target toxicity. A common method to assess this is by measuring the rate of reaction with the biological thiol glutathione (GSH), which serves as a surrogate for cellular nucleophiles. The potency of a covalent inhibitor against its target enzyme is often expressed as the second-order rate constant, k_inact/K_I, which accounts for both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact).
| Warhead Class | Representative Warhead | Target | k_inact/K_I (M⁻¹s⁻¹) | GSH Half-life (t₁/₂) | Reference |
| Propynamide | N,N-diethyl-2-propynamide | BTK | Data not available in a direct comparative study | ~79.6 h (for a methyl-substituted propynamide) | [1] |
| Acrylamide | Ibrutinib (BTK inhibitor) | BTK | 1.3 x 10⁵ | Variable depending on substitution | [2] |
| Acrylamide | Neratinib (EGFR/HER2 inhibitor) | EGFR | Not specified | Variable depending on substitution | [2] |
| Cyano-acrylamide | Reversible BTK inhibitor | BTK | Reversible | Generally more reactive than acrylamides | [3] |
| Vinyl Sulfone | Various | Cysteine Proteases | Generally higher than acrylamides | Generally shorter than acrylamides | [4][5] |
| Chloroacetamide | Various | Various | Generally highly reactive | Generally very short | [3] |
Note: The provided data is collated from various sources and may not be directly comparable due to differing experimental conditions. The reactivity of each warhead is highly dependent on the specific molecular scaffold and the electronic environment.
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the characterization and comparison of covalent inhibitors. The following sections detail the methodologies for key experiments cited in this guide.
Determination of k_inact/K_I
The second-order rate constant of inactivation (k_inact/K_I) is a critical parameter for quantifying the efficiency of an irreversible inhibitor.
Protocol:
-
Enzyme and Inhibitor Preparation: Recombinant target protein is purified and its concentration determined. The covalent inhibitor is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Assay Buffer: The assay is performed in a buffer that maintains the stability and activity of the enzyme (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT).
-
Kinetic Measurement:
-
The enzyme is pre-incubated with a range of inhibitor concentrations at a constant temperature (e.g., 25°C or 37°C).
-
At various time points, aliquots are taken and the remaining enzyme activity is measured by adding a fluorogenic or chromogenic substrate.
-
The rate of product formation is monitored over time using a plate reader.
-
-
Data Analysis:
-
The observed rate of inactivation (k_obs) for each inhibitor concentration is determined by fitting the progress curves to a single exponential decay equation.
-
The k_obs values are then plotted against the inhibitor concentration.
-
The resulting data is fitted to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact and K_I. The ratio k_inact/K_I is then calculated.[6]
-
Glutathione (GSH) Reactivity Assay
This assay measures the intrinsic reactivity of an electrophilic warhead with a biologically relevant thiol.
Protocol:
-
Reagent Preparation: A solution of glutathione (GSH) is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The test compound is dissolved in DMSO.
-
Reaction: The test compound is incubated with an excess of GSH at a constant temperature (e.g., 37°C).
-
Time-course Analysis: At various time points, aliquots of the reaction mixture are taken and the reaction is quenched (e.g., by adding an excess of a quenching agent like N-ethylmaleimide or by acidification).
-
Quantification: The amount of remaining test compound or the formation of the GSH adduct is quantified by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The disappearance of the test compound over time is fitted to a pseudo-first-order kinetic model to determine the rate constant (k) and the half-life (t₁/₂) of the reaction.[1]
LC-MS/MS Analysis of Covalent Adducts
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique to confirm covalent bond formation and identify the specific amino acid residue modified by the inhibitor.
Protocol:
-
Protein-Inhibitor Incubation: The target protein is incubated with the covalent inhibitor under conditions that favor adduct formation.
-
Sample Preparation:
-
The protein-inhibitor complex is denatured, reduced, and alkylated to block free cysteine residues.
-
The protein is then digested into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by reverse-phase liquid chromatography.
-
The separated peptides are introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways targeted by covalent inhibitors discussed in this guide. These diagrams were generated using the Graphviz DOT language.
Caption: B-Cell Receptor (BCR) signaling pathway, a key target for BTK inhibitors.
Caption: Epidermal Growth factor Receptor (EGFR) signaling pathway, targeted by several covalent inhibitors.
References
- 1. BIreactive: Expanding the Scope of Reactivity Predictions to Propynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinyl Sulfones - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Mass Spectrometry Analysis of N,N-diethylpropynamide Adducts: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise identification and quantification of protein-adducts are crucial for understanding drug mechanisms, identifying off-target effects, and developing safer, more effective therapeutics. N,N-diethylpropynamide is a valuable chemical probe used to covalently modify nucleophilic amino acid residues, primarily cysteine, enabling their enrichment and identification by mass spectrometry. This guide provides a comparative overview of the mass spectrometry-based analysis of N,N-diethylpropynamide adducts, supported by experimental protocols and data presentation formats.
Introduction to Covalent Probes and Mass Spectrometry
Covalent probes, such as N,N-diethylpropynamide, are instrumental in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy to study enzyme function and inhibitor interactions directly in complex biological systems.[1] These probes typically contain a reactive group, or "warhead," that forms a stable covalent bond with a specific amino acid residue on a target protein. This covalent modification serves as a tag for the subsequent enrichment and identification of the modified protein and the specific site of modification using mass spectrometry (MS).
Mass spectrometry is the cornerstone of modern proteomics, enabling the identification and quantification of thousands of proteins from complex samples. In the context of covalent adduct analysis, MS-based approaches can be broadly categorized into "bottom-up," "top-down," and "intact protein" analysis. The bottom-up approach, which involves the analysis of peptides generated by proteolytic digestion of proteins, is the most common method for identifying specific modification sites.
N,N-diethylpropynamide as a Cysteine-Reactive Probe
N,N-diethylpropynamide belongs to the class of Michael acceptors, which are known to react with soft nucleophiles like the thiol group of cysteine residues. The terminal alkyne group of N,N-diethylpropynamide serves as a bioorthogonal handle, allowing for the attachment of a reporter tag, such as biotin or a fluorescent dye, via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry."[2] This two-step labeling strategy is a key advantage, as it allows for the initial labeling of proteins in a biological context without the steric hindrance of a bulky reporter group.
Comparative Analysis with Alternative Covalent Probes
The selection of a covalent probe is critical and depends on the specific research question, the reactivity of the target residue, and the desired selectivity. Here, we compare N,N-diethylpropynamide with other commonly used cysteine-reactive probes.
| Probe Class | Reactive Group | Mechanism | Key Advantages | Key Disadvantages |
| Michael Acceptors | α,β-unsaturated carbonyls (e.g., acrylamides, maleimides) | Michael addition | Tunable reactivity, widely used in drug discovery. | Can have off-target reactivity with other nucleophiles. |
| Haloacetamides | Iodoacetamide (IAA), Chloroacetamide | Nucleophilic substitution | High reactivity, effective for general cysteine labeling. | Can exhibit lower selectivity and may modify other residues like lysine and histidine.[3] |
| Propargyl Electrophiles | N,N-diethylpropynamide | Michael addition | Bioorthogonal handle for two-step labeling, generally good selectivity for cysteine. | Reactivity can be lower than haloacetamides. |
| Disulfide-based | Thiosulfonates | Thiol-disulfide exchange | Reversible covalent modification, useful for specific applications. | Limited to disulfide exchange chemistry. |
Table 1. Comparison of Common Cysteine-Reactive Probes.
Experimental Workflow for N,N-diethylpropynamide Adduct Analysis
The following section outlines a typical experimental workflow for the identification of N,N-diethylpropynamide adducts in a cellular context using a bottom-up proteomics approach.
References
A Comparative Analysis of Propynamide and Acrylamide Inhibitors for Researchers and Drug Development Professionals
A deep dive into the chemical reactivity, target engagement, and cellular effects of two key covalent inhibitor classes.
In the landscape of targeted covalent inhibitors, propynamide and acrylamide electrophiles stand out as crucial warheads for engaging nucleophilic residues, primarily cysteine, on target proteins. While both are effective in forming covalent bonds, their distinct chemical properties lead to differences in reactivity, selectivity, and overall pharmacological profiles. This guide provides a comprehensive comparison of propynamide and acrylamide inhibitors, offering insights into their mechanisms of action, experimental evaluation, and implications for drug design.
At a Glance: Propynamide vs. Acrylamide Inhibitors
| Feature | Propynamide Inhibitors | Acrylamide Inhibitors |
| Warhead | α,β-alkynyl amide | α,β-unsaturated amide |
| Reactivity | Generally considered more reactive than acrylamides. | Weakly electrophilic, requiring proximity to the target cysteine for reaction.[1] |
| Mechanism | Michael addition to a nucleophilic residue (e.g., cysteine). | Michael addition to a nucleophilic residue (e.g., cysteine).[1] |
| Bond Type | Typically forms an irreversible covalent bond. | Can be designed to be either irreversible or reversible (e.g., with α-cyano substitution).[1] |
| Selectivity | The higher reactivity may pose challenges for selectivity, but can be tuned through scaffold design. | The lower intrinsic reactivity can contribute to better selectivity by minimizing off-target reactions.[1] |
| Key Examples | Next-generation BTK inhibitors like acalabrutinib and tirabrutinib.[2] | Ibrutinib (BTK inhibitor), afatinib and osimertinib (EGFR inhibitors).[2] |
Delving into the Mechanism of Action
Both propynamide and acrylamide inhibitors operate as targeted covalent inhibitors (TCIs), a class of drugs that form a stable covalent bond with their target protein. This covalent interaction is typically preceded by a non-covalent binding event, where the inhibitor first recognizes and binds to the target's active site. This initial binding orients the electrophilic warhead in close proximity to a nucleophilic amino acid residue, most commonly a cysteine.
The subsequent covalent bond formation occurs via a Michael addition reaction. The thiol group of the cysteine residue acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system in both propynamide and acrylamide moieties. This results in the formation of a stable carbon-sulfur bond, effectively and often irreversibly inactivating the target protein.
The intrinsic reactivity of the warhead is a critical determinant of the inhibitor's overall profile. Acrylamides are generally considered to be less reactive electrophiles, which can be advantageous in minimizing off-target reactions with other cellular thiols, thereby enhancing selectivity.[1] In contrast, propynamides are typically more reactive. This heightened reactivity can lead to more rapid target engagement but may also increase the risk of off-target modifications if not carefully controlled through the design of the inhibitor's scaffold.
A significant advancement in acrylamide inhibitor design has been the introduction of an electron-withdrawing cyano group at the α-position. This modification not only increases the electrophilicity of the warhead but also renders the resulting covalent bond reversible.[1] This reversibility can be beneficial in reducing the potential for long-term toxicity associated with permanent protein modification.
Key Signaling Pathways Targeted
Propynamide and acrylamide inhibitors have been successfully employed to target a range of protein kinases involved in cancer and autoimmune diseases. Two of the most prominent examples are Bruton's tyrosine kinase (BTK) and the epidermal growth factor receptor (EGFR).
Bruton's Tyrosine Kinase (BTK) Signaling
BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune disorders. Both acrylamide-based (e.g., ibrutinib) and propynamide-based (e.g., acalabrutinib) inhibitors have been developed to target a specific cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity and downstream signaling.
BTK Signaling Pathway and Inhibition.
Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. Aberrant EGFR signaling, often due to mutations, is a key driver in several cancers, particularly non-small cell lung cancer. Acrylamide-based inhibitors, such as afatinib and osimertinib, have been developed to covalently target a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to its irreversible inactivation.
EGFR Signaling Pathway and Inhibition.
Experimental Evaluation: Protocols and Workflows
The characterization of propynamide and acrylamide inhibitors requires a suite of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Enzyme Kinetic Assays
Enzyme kinetic assays are fundamental for quantifying the potency of covalent inhibitors. For irreversible inhibitors, the key parameters are the initial binding affinity (Ki) and the rate of inactivation (kinact). The overall potency is often expressed as the second-order rate constant kinact/Ki.
Experimental Protocol: Determination of kinact/Ki for a BTK Inhibitor
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
Fluorescently labeled peptide substrate for BTK
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test inhibitor (propynamide or acrylamide-based) dissolved in DMSO
-
384-well microplates
-
Plate reader capable of measuring fluorescence.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a microplate, add the BTK enzyme to each well containing the diluted inhibitor.
-
Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 5, 15, 30, 60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Monitor the increase in fluorescence over time, which corresponds to the rate of substrate phosphorylation.
-
Determine the initial reaction velocity for each inhibitor concentration and pre-incubation time.
-
Plot the observed rate of inactivation (kobs) against the inhibitor concentration.
-
Fit the data to the appropriate equation to determine Ki and kinact.
-
Enzyme Kinetic Assay Workflow.
Cell Viability Assays
Cell-based assays are crucial for assessing the on-target efficacy and potential cytotoxicity of inhibitors in a more physiologically relevant context. These assays measure the ability of an inhibitor to suppress the proliferation of cancer cell lines that are dependent on the target kinase.
Experimental Protocol: Cell Viability Assay for an EGFR Inhibitor
-
Reagents and Materials:
-
EGFR-dependent cancer cell line (e.g., NCI-H1975 for mutant EGFR)
-
Cell culture medium and supplements
-
Test inhibitor (propynamide or acrylamide-based) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well cell culture plates
-
Plate reader (luminometer or spectrophotometer).
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Treat the cells with the diluted inhibitor and incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
Plot the cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Viability Assay Workflow.
Conclusion: Choosing the Right Warhead
The choice between a propynamide and an acrylamide warhead in the design of a targeted covalent inhibitor is a nuanced decision that depends on the specific target and the desired pharmacological properties. Acrylamides, with their lower intrinsic reactivity, offer a potential advantage in achieving higher selectivity and a lower risk of off-target effects. The development of reversible acrylamide inhibitors further expands their utility by mitigating concerns about permanent protein modification.
Propynamides, on the other hand, represent a more reactive electrophile, which can lead to rapid and efficient target inactivation. This property has been successfully leveraged in the development of next-generation BTK inhibitors. The increased reactivity, however, necessitates careful optimization of the inhibitor scaffold to maintain selectivity and avoid unwanted reactions.
Ultimately, a thorough understanding of the structure-activity relationship, coupled with comprehensive experimental evaluation, is paramount in harnessing the full potential of both propynamide and acrylamide inhibitors in the development of novel and effective covalent therapeutics.
References
Unveiling the Mechanism of 2-Propynamide, N,N-diethyl-: A Comparative Guide to Covalent Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Propynamide, N,N-diethyl-, a member of the propynamide class of compounds, with other established covalent inhibitors. Due to the limited publicly available data on the specific biological targets and experimental data for 2-Propynamide, N,N-diethyl-, this guide will draw comparisons with well-characterized propynamide-containing drugs, Acalabrutinib and Tirabrutinib. These drugs effectively target Bruton's tyrosine kinase (BTK) and serve as exemplary models for understanding the mechanism of action of this class of covalent inhibitors.
Mechanism of Action: Covalent Targeting of Kinases
Propynamides, including by inference 2-Propynamide, N,N-diethyl-, are classified as targeted covalent inhibitors. Their mechanism of action is a two-step process. Initially, the inhibitor non-covalently and reversibly binds to the target protein. This is followed by the formation of a highly stable, irreversible covalent bond between the electrophilic propynamide "warhead" and a nucleophilic amino acid residue, typically cysteine, within the active site of the protein.[1][2] This irreversible binding leads to the permanent inactivation of the target protein, thereby disrupting downstream signaling pathways.
Acalabrutinib and Tirabrutinib, for instance, both irreversibly bind to the cysteine residue Cys481 in the active site of Bruton's tyrosine kinase (BTK).[3][4][5][6][7] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[3][8][9] By blocking BTK, these inhibitors effectively halt the growth and induce programmed cell death (apoptosis) in malignant B-cells, making them effective treatments for various B-cell cancers.[3][8][9]
Comparative Performance of Propynamide-Based Inhibitors
To illustrate the performance of propynamide-containing covalent inhibitors, the following table summarizes key data for Acalabrutinib and Tirabrutinib.
| Inhibitor | Target | IC50 (BTK) | Key Features |
| Acalabrutinib | Bruton's tyrosine kinase (BTK) | ~3-5 nM | Highly selective for BTK with minimal off-target effects.[4][5] |
| Tirabrutinib | Bruton's tyrosine kinase (BTK) | ~3.59 nM (TMD8 cells) | Potent and highly selective irreversible BTK inhibitor.[10][11][12] |
Experimental Protocols
Glutathione (GSH) Reactivity Assay
This assay is crucial for assessing the intrinsic reactivity of covalent inhibitors. A high reactivity towards GSH, a cellular nucleophile, can sometimes predict off-target effects.
Protocol:
-
Preparation: Prepare a stock solution of the test compound (e.g., 2-Propynamide, N,N-diethyl-) in DMSO. Prepare a solution of glutathione (GSH) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Mix the test compound with the GSH solution at a defined concentration ratio (e.g., 1:100 compound to GSH) and incubate at 37°C.
-
Sampling: At various time points, take aliquots of the reaction mixture.
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to monitor the depletion of the parent compound and the formation of the GSH adduct.
-
Data Interpretation: The rate of disappearance of the test compound is used to calculate its half-life in the presence of GSH, providing a measure of its reactivity.[13][14][15]
Bruton's Tyrosine Kinase (BTK) Inhibition Assay
This assay determines the potency of an inhibitor against its target kinase.
Protocol:
-
Reagents: Recombinant human BTK enzyme, a suitable substrate (e.g., a peptide containing a tyrosine residue), and ATP are required.
-
Reaction Setup: In a microplate, combine the BTK enzyme, the test inhibitor (at varying concentrations), and the substrate in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure ATP consumption.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[16][17]
Visualizing the Mechanism and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Tirabrutinib Hydrochloride? [synapse.patsnap.com]
- 4. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. targetedonc.com [targetedonc.com]
- 8. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 9. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 10. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics | PLOS One [journals.plos.org]
- 12. journals.plos.org [journals.plos.org]
- 13. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 14. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]
- 15. BIreactive: Expanding the Scope of Reactivity Predictions to Propynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.de [promega.de]
- 17. bellbrooklabs.com [bellbrooklabs.com]
A Comparative Guide to the Synthesis of N,N-diethyl-2-propynamide: A Novel Aqueous Route vs. Traditional Cryogenic Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive comparison of a novel, environmentally conscious aqueous synthetic route for N,N-diethyl-2-propynamide against traditional cryogenic methodologies, supported by experimental data and detailed protocols.
N,N-diethyl-2-propynamide is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and agrochemicals. The validation of a new, efficient, and scalable synthetic route for this compound is of significant interest to the chemical research community. This guide outlines a recently developed aqueous method and compares its performance with established cryogenic protocols.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators of the novel aqueous synthesis versus the traditional cryogenic method for the preparation of N-alkyl-2-propynamides, providing a clear comparison of their respective efficiencies and operating conditions.
| Parameter | Novel Aqueous Route | Traditional Cryogenic Route |
| Starting Materials | Ethyl propiolate, Diethylamine | Methyl propiolate, Diethylamine |
| Solvent | Water | Aqueous Methanol |
| Reaction Temperature | 0 °C | -30 °C to -78 °C |
| Reaction Time | 2 - 5 hours | Not specified in detail |
| Yield | 92-93% (for similar N-alkyl amides) | Not explicitly quantified |
| Purity | 94-98% (by GC) | Not explicitly quantified |
| Key Advantages | Milder reaction conditions, avoids cryogenic temperatures, uses an environmentally friendly solvent (water), high yields.[1] | Established and documented method. |
| Key Disadvantages | Requires careful temperature control at 0°C. | Requires specialized cooling equipment, high energy consumption, use of organic co-solvent.[1] |
Experimental Protocols
Detailed methodologies for both the novel aqueous and traditional cryogenic synthesis of N,N-diethyl-2-propynamide are provided below.
Novel Aqueous Synthetic Protocol
This procedure is adapted from a patented method for the synthesis of N-alkyl 2-propynamides.[1]
Materials:
-
Ethyl propiolate
-
Diethylamine
-
Water
-
Acetic acid
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, a solution of diethylamine in water is prepared.
-
The solution is cooled to 0 °C in an ice bath.
-
Ethyl propiolate is added dropwise to the stirred diethylamine solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred for 2-5 hours at 0 °C.
-
Acetic acid is added to the mixture, which is then stirred for an additional 10 minutes.
-
The solution is saturated with sodium chloride.
-
The product is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic phases are washed with a saturated aqueous solution of sodium bicarbonate and then dried over anhydrous sodium sulfate.
-
The solvent is removed by rotary evaporation to yield N,N-diethyl-2-propynamide.
Traditional Cryogenic Synthetic Protocol
This protocol is based on methods described in the Journal of Organic Chemistry, which represent the traditional approach to this synthesis.[1]
Materials:
-
Methyl propiolate
-
Diethylamine
-
Aqueous Methanol
-
Dry ice/acetone or other suitable cooling bath
Procedure:
-
A solution of diethylamine in aqueous methanol is prepared in a reaction vessel equipped for low-temperature reactions.
-
The solution is cooled to a temperature between -30 °C and -78 °C using a suitable cooling bath.
-
Methyl propiolate is added to the cooled and stirred diethylamine solution.
-
The reaction is maintained at this low temperature for a duration sufficient to favor the formation of the amide product over the Michael addition adduct.
-
Work-up of the reaction mixture would typically involve quenching the reaction, extraction, and purification, though specific details are not extensively provided in the referenced literature.
Mandatory Visualization
The following diagram illustrates the workflow of the novel aqueous synthetic route for N,N-diethyl-2-propynamide.
Caption: Workflow of the novel aqueous synthesis of N,N-diethyl-2-propynamide.
References
Comparing the Efficacy of Substituted Propynamides: A Guide for Researchers
For researchers and professionals in drug development, understanding the structure-activity relationship of covalent inhibitors is paramount. This guide provides a comparative analysis of the efficacy of various substituted propynamides, a class of targeted covalent inhibitors gaining prominence in medicinal chemistry. The data and protocols presented herein are derived from recent studies to facilitate informed decisions in the design and selection of these compounds.
Propynamides are a class of covalent inhibitors that have shown significant promise in drug design, with several compounds in clinical trials or already on the market.[1][2] Their efficacy is intrinsically linked to the reactivity of their "warhead," the propynamide functional group, which forms a covalent bond with a target protein, often a cysteine residue. The nature of the substituent on the propynamide warhead can significantly modulate this reactivity, thereby influencing potency and selectivity.[1][2]
Quantitative Comparison of Substituted Propynamide Reactivity
The reactivity of different substituted propynamides can be quantitatively compared by measuring their half-life in the presence of glutathione (GSH), a biological thiol. A shorter half-life indicates higher reactivity. The following table summarizes the experimental GSH half-life data for a series of propynamides with varying substituents on the warhead and different molecular scaffolds.
| Compound ID | Warhead Substituent (R) | Scaffold | GSH Half-life (t1/2) [h] |
| 1a | H | a | 0.1 |
| 1b | H | b | 0.1 |
| 1e | H | e | 0.1 |
| 2a | CH3 | a | 79.6 |
| 2b | CH3 | b | >100 |
| 2e | CH3 | e | >100 |
| 3a | tBu | a | >100 |
| 3b | tBu | b | >100 |
| 3e | tBu | e | >100 |
| 4a | Phenyl | a | >100 |
| 4b | Phenyl | b | >100 |
| 4e | Phenyl | e | >100 |
Data sourced from Hermann et al., 2023.[1]
Key Observations:
-
Hydrogen Substitution: Propynamides with a hydrogen substituent on the warhead are the most reactive, exhibiting a very short GSH half-life of 0.1 hours.[1]
-
Methyl and Phenyl Substitution: Methyl and phenyl-substituted propynamides show significantly lower reactivity compared to their hydrogen-substituted counterparts.[1]
-
tert-Butyl Substitution: The bulky tert-butyl group leads to the least reactive compounds in this series.[1]
-
Electronic Effects: The reactivity of the propynamide warhead is highly correlated with the electronic properties of the substituent. Electron-withdrawing groups generally increase reactivity, while electron-donating groups decrease it.[1] For instance, a trifluoromethyl substituted propynamide is highly reactive, whereas methoxyphenyl and aminophenyl substituents reduce reactivity.[1]
Mechanism of Action: Covalent Inhibition
Propynamides act as irreversible inhibitors by forming a covalent bond with a nucleophilic residue, typically a cysteine, on the target protein. This mechanism involves the nucleophilic attack of the deprotonated thiol group of the cysteine residue on one of the sp-carbon atoms of the propynamide warhead.
References
A Comparative Guide to Analytical Methods for Confirming the Purity of 2-Propynamide, N,N-diethyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative and qualitative purity assessment of 2-Propynamide, N,N-diethyl-. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research chemicals. This document outlines the principles, advantages, limitations, and detailed experimental protocols for the most relevant analytical methods.
Introduction to 2-Propynamide, N,N-diethyl- and its Potential Impurities
2-Propynamide, N,N-diethyl- is a tertiary amide containing a terminal alkyne functionality. Its synthesis typically involves the reaction of a propiolic acid derivative (such as propioloyl chloride) with diethylamine, or the reaction of a propargyl halide with a suitable amide precursor. Based on these synthetic routes, potential impurities may include:
-
Starting Materials: Unreacted propiolic acid, diethylamine, or propargyl halides.
-
By-products:
-
Dimerization/Polymerization Products: Acetylenic compounds can be prone to polymerization, especially in the presence of trace metals or under certain temperature conditions.
-
Side-reaction Products: Impurities arising from reactions involving residual solvents or reagents. For instance, the addition of diethylamine to the triple bond could lead to the formation of enamines.
-
-
Residual Solvents: Organic solvents used during the synthesis and purification process.
The analytical methods discussed below are chosen for their ability to separate and identify these potential impurities from the main compound.
Comparison of Analytical Methods
A variety of analytical techniques can be employed for the purity determination of 2-Propynamide, N,N-diethyl-. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and the available instrumentation.
| Analytical Method | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution and sensitivity, suitable for quantitative analysis, non-volatile and thermally labile compounds can be analyzed.[1] | Requires a chromophore for UV detection; response factors can vary for different impurities.[2] | Purity assay, detection and quantification of non-volatile impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[1] | High efficiency for volatile compounds, can be coupled with mass spectrometry (GC-MS) for definitive identification.[1] | Not suitable for non-volatile or thermally labile compounds. | Analysis of residual solvents and volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information. | Provides unambiguous structure elucidation, can be used for quantitative analysis (qNMR) without the need for reference standards for each impurity.[3][4] | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret for mixtures. | Structural confirmation, identification and quantification of impurities with different chemical structures. |
| Mass Spectrometry (MS) | Ionization of molecules followed by their separation based on their mass-to-charge ratio.[1] | High sensitivity and specificity, provides molecular weight information, can be coupled with chromatography for complex mixture analysis.[1] | May not distinguish between isomers, quantification can be challenging without appropriate standards. | Identification of unknown impurities, confirmation of molecular weight. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrational transitions that are characteristic of specific functional groups. | Fast and simple, provides information about the functional groups present. | Not suitable for quantification, may not be sensitive to minor impurities, distinguishing tertiary amides can be difficult.[5] | Rapid identity confirmation, detection of functional group impurities. |
| Melting Point Analysis | Determination of the temperature range over which a solid substance melts. | A sharp melting point is a good indicator of high purity.[6] | Impurities can depress and broaden the melting point range, not a quantitative method.[6] | Preliminary assessment of purity. |
Experimental Workflow for Purity Analysis
A logical workflow for the comprehensive purity analysis of a batch of 2-Propynamide, N,N-diethyl- is essential. The following diagram illustrates a typical workflow, starting from initial screening to in-depth characterization of impurities.
Caption: A typical workflow for the purity analysis of 2-Propynamide, N,N-diethyl-.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assay
Principle: This method utilizes reverse-phase chromatography to separate 2-Propynamide, N,N-diethyl- from its non-volatile impurities. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS compatibility)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). If MS detection is desired, add 0.1% formic acid to both solvents. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh about 10 mg of 2-Propynamide, N,N-diethyl- reference standard and dissolve it in the mobile phase to make a 1 mg/mL stock solution. Prepare working standards by diluting the stock solution.
-
Sample Preparation: Prepare a sample solution of 2-Propynamide, N,N-diethyl- at a concentration of approximately 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection: 210 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (area normalization method).
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities
Principle: This method is used to separate and identify volatile organic compounds, such as residual solvents and volatile impurities. The sample is vaporized and separated in a capillary column, and the components are then detected by a mass spectrometer.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software with a mass spectral library
Reagents:
-
High-purity helium or nitrogen as carrier gas
-
Suitable solvent for sample dilution (e.g., dichloromethane)
Procedure:
-
Sample Preparation: Accurately weigh about 100 mg of the 2-Propynamide, N,N-diethyl- sample and dissolve it in 1 mL of a suitable solvent.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 50 °C for 2 min, then ramp to 250 °C at 10 °C/min, and hold for 5 min.
-
Carrier gas flow rate: 1 mL/min
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: m/z 35-500
-
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Interpretation: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST). Quantify the impurities using an internal or external standard method if required.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the 2-Propynamide, N,N-diethyl- sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample solution.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T₁).
-
-
Data Processing:
-
Integrate a well-resolved signal of 2-Propynamide, N,N-diethyl- (e.g., the acetylenic proton) and a signal from the internal standard.
-
-
Calculation: Calculate the purity of the sample using the following formula:
Purity (%) = (I_sample / I_std) x (N_std / N_sample) x (M_sample / M_std) x (m_std / m_sample) x P_std x 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Conclusion
The purity of 2-Propynamide, N,N-diethyl- can be reliably determined using a combination of chromatographic and spectroscopic techniques. HPLC is the method of choice for routine purity assays and the quantification of non-volatile impurities. GC-MS is essential for the analysis of residual solvents and other volatile components. NMR spectroscopy provides an absolute method for purity determination and is invaluable for the structural elucidation of unknown impurities. A multi-faceted analytical approach, as outlined in the experimental workflow, ensures a comprehensive and accurate assessment of the purity of 2-Propynamide, N,N-diethyl-, which is crucial for its application in research and drug development.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. N,N-Diethylpropargylamine synthesis - chemicalbook [chemicalbook.com]
- 3. Propargylic amine synthesis by amination [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Highly Enantioselective Synthesis of Propargyl Amides through Rh-Catalyzed Asymmetric Hydroalkynylation of Enamides: Scope, Mechanism, and Origin of Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of N,N-diethylpropynamide and its Analogs as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N,N-diethylpropynamide, also known as Pargyline, a non-selective monoamine oxidase (MAO) inhibitor. The following sections detail its inhibitory potency against MAO-A and MAO-B, compare it with other MAO inhibitors, describe the experimental protocols for such evaluations, and illustrate the relevant biological pathways.
Quantitative Comparison of Inhibitor Potency
N,N-diethylpropynamide (Pargyline) exhibits inhibitory activity against both isoforms of monoamine oxidase, with a notable preference for MAO-B. This cross-reactivity is a key consideration in its pharmacological profile. The inhibitory constants (Ki) and IC50 values are crucial metrics for comparing the potency and selectivity of MAO inhibitors.
| Inhibitor | Primary Target(s) | MAO-A Ki (µM) | MAO-B Ki (µM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Notes |
| N,N-diethylpropynamide (Pargyline) | MAO-A and MAO-B | 13[1] | 0.5[1] | - | 404[2] | Irreversible, non-selective inhibitor with higher potency for MAO-B. |
| Clorgyline | MAO-A | - | - | 11[2] | - | Selective, irreversible inhibitor of MAO-A. |
| Selegiline (Deprenyl) | MAO-B | - | - | - | - | Selective, irreversible inhibitor of MAO-B. |
Note: Ki and IC50 values can vary depending on the experimental conditions. The data presented here is compiled from multiple sources for comparative purposes.
Cross-Reactivity Insights from Structural Analogs
Structure-activity relationship (SAR) studies on analogs of Pargyline have revealed that the position of substituents on the aromatic ring significantly influences the selectivity for MAO-A versus MAO-B. These findings are critical for the rational design of more selective inhibitors.
-
Para-substituted analogs: Substitution at the para position of the phenyl ring of Pargyline generally leads to increased specificity for MAO-B.
-
Meta-substituted analogs: Conversely, substitutions at the meta position tend to enhance the inhibitor's specificity for MAO-A.
This differential selectivity is attributed to the structural differences in the active site cavities of the two MAO isoforms. The active site of MAO-B is thought to be more extended longitudinally, accommodating para-substituted analogs more readily. In contrast, the active site of MAO-A has a larger lateral volume, which better accommodates meta-substituted compounds.
Experimental Protocols
The determination of the inhibitory potency (Ki and IC50) of compounds against MAO-A and MAO-B is typically performed using in vitro enzyme inhibition assays. Common methodologies include fluorometric, colorimetric, and chromatographic techniques.
1. General Principle of MAO Inhibition Assays:
Monoamine oxidase enzymes catalyze the oxidative deamination of monoamines, producing an aldehyde, ammonia, and hydrogen peroxide (H2O2)[3]. Inhibition assays measure the reduction in this enzymatic activity in the presence of an inhibitor.
2. Fluorometric/Colorimetric Assay Protocol Outline:
-
Enzyme and Substrate: Recombinant human MAO-A or MAO-B is used as the enzyme source. A suitable substrate, such as p-tyramine (a substrate for both isoforms) or kynuramine, is utilized[4][5].
-
Inhibitor Preparation: The test inhibitor (e.g., N,N-diethylpropynamide) is dissolved in a suitable solvent, typically DMSO, and prepared in a range of concentrations[2].
-
Assay Procedure:
-
The MAO enzyme is pre-incubated with the inhibitor for a specific duration (e.g., 15 minutes) to allow for binding[2].
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 20-60 minutes)[2][6].
-
The production of H2O2 is detected using a probe that generates a fluorescent or colored product in the presence of horseradish peroxidase (HRP)[5][7].
-
The fluorescence or absorbance is measured using a microplate reader.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibitor constant (Ki) can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, especially for reversible inhibitors, or by generating Lineweaver-Burk plots for determining the mode of inhibition[6].
3. Chromatographic Assay (HPLC):
This method offers high specificity by directly measuring the depletion of the substrate or the formation of the product.
-
Procedure: The assay is set up similarly to the fluorometric/colorimetric method. After the incubation period, the reaction is stopped, and the mixture is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, fluorescence, or mass spectrometry) to quantify the substrate and/or product[8].
-
Advantages: This method is less prone to interference from colored or fluorescent compounds in the sample[8].
Visualizing Biological Pathways and Workflows
To better understand the context of MAO inhibition and the experimental process, the following diagrams have been generated using Graphviz.
References
- 1. Serotonin pathway - Wikipedia [en.wikipedia.org]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. 2.2. Monoamine Oxidase Assay, Determination of IC50 and Evaluation of Inhibition Kinetics [bio-protocol.org]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 2-Propynamide, N,N-diethyl-
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of 2-Propynamide, N,N-diethyl-. The procedural steps outlined below are designed to ensure the safe handling and disposal of this and similar chemical compounds.
Inferred Hazard Profile and Properties
Without a specific SDS, the exact quantitative data for 2-Propynamide, N,N-diethyl- is unavailable. However, based on the structure (an unsaturated amide), a qualitative hazard assessment can be inferred. This information should be used as a preliminary guide for handling and disposal.
| Property Category | Inferred Characteristic |
| Physical State | Likely a liquid or low-melting solid at room temperature. |
| Toxicity | Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. |
| Flammability | Potentially combustible. The presence of a carbon-carbon triple bond may increase reactivity. |
| Reactivity | May be incompatible with strong oxidizing agents, strong acids, and strong bases. |
| Environmental Hazards | The environmental fate is unknown, but it should be assumed to be harmful to aquatic life. Do not dispose down the drain. |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of 2-Propynamide, N,N-diethyl-, ensuring safety and regulatory compliance.
Step 1: Waste Identification and Classification
Before disposal, the waste must be classified according to federal and local regulations. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on specific characteristics.[1][2]
-
Ignitability: Determine if the waste has a flashpoint below 140°F (60°C), is a solid that can cause fire through friction or spontaneous chemical changes, or is an ignitable compressed gas or oxidizer.[1]
-
Corrosivity: Test if the waste is aqueous and has a pH of 2 or less, or 12.5 or greater, or if it corrodes steel at a rate greater than 6.35 mm per year.[1][2]
-
Reactivity: Assess if the waste is unstable, reacts violently with water, forms explosive mixtures with water, or generates toxic gases when mixed with water.[1]
-
Toxicity: Determine if the waste is harmful or fatal if ingested or absorbed. If the specific toxicity is unknown, it is safest to manage it as toxic waste.
Based on its chemical structure, 2-Propynamide, N,N-diethyl- should be managed as a hazardous waste, likely falling under one or more of the above characteristics.
Step 2: Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling the chemical waste to minimize exposure.
-
Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.
-
Skin Protection: A lab coat, long-sleeved clothing, and chemical-resistant gloves (e.g., nitrile rubber) are required. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls may be necessary.
-
Respiratory Protection: If handling the waste outside of a fume hood where vapors may be generated, a NIOSH-approved respirator with organic vapor cartridges is recommended.
Step 3: Waste Segregation and Storage
Proper segregation and storage are crucial to prevent dangerous reactions.
-
Segregation: Do not mix 2-Propynamide, N,N-diethyl- waste with other incompatible waste streams. Keep it separate from strong acids, bases, and oxidizing agents.[3][4]
-
Container: Use a designated, leak-proof, and chemically compatible container. The container must be in good condition with a secure, tight-fitting lid.[4][5]
-
Storage Area: Store the waste container in a well-ventilated, designated satellite accumulation area within the laboratory. The storage area should have secondary containment to capture any potential leaks.[4] Keep the container closed except when adding waste.[4][5]
Step 4: Labeling the Waste Container
Proper labeling is a critical regulatory requirement.
The waste container must be clearly labeled with the words "Hazardous Waste".[4][6] The label should also include:
-
The full chemical name: "Waste 2-Propynamide, N,N-diethyl-"
-
The approximate concentration and quantity of the waste.
-
The date when waste was first added to the container (accumulation start date).[7]
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[7]
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through a licensed and approved hazardous waste disposal service.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Documentation: Complete any required waste disposal forms or manifests provided by your EHS department.
-
Professional Disposal: Do not attempt to treat or dispose of the chemical waste yourself. It should be incinerated in a permitted hazardous waste incinerator or disposed of in a secure chemical landfill, as determined by the disposal facility.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of chemical waste.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
References
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. epa.gov [epa.gov]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. uah.edu [uah.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guide for Handling 2-Propynamide, N,N-diethyl-
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Propynamide, N,N-diethyl- was not located. The following guidance is based on the safety information for the closely related chemical, N,N-Diethyl-2-propynylamine (CAS No. 4079-68-9) , and general principles for handling amide-containing compounds.[1] The structural difference between an amide and an amine functional group can lead to variations in chemical reactivity, toxicity, and required safety precautions. Therefore, it is imperative to treat 2-Propynamide, N,N-diethyl- as a substance with unknown hazards and to handle it with the utmost caution. The information provided here should be used as a starting point for a comprehensive risk assessment.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling 2-Propynamide, N,N-diethyl-.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on data for N,N-Diethyl-2-propynylamine.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Tightly fitting safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing.[2] |
| Skin | Chemical Resistant Gloves and Lab Coat | Nitrile or chloroprene gloves are recommended. Ensure to check the integrity of gloves before each use. A flame-resistant lab coat should be worn.[3] |
| Respiratory | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. Respiratory protection is necessary when working outside of a fume hood or when dusts are generated. |
| Body | Long-Sleeved Clothing | Wear long-sleeved clothing to minimize skin exposure.[2] |
PPE Donning and Doffing Workflow
Handling and Storage
Safe handling and storage practices are crucial to prevent accidents and maintain the integrity of the chemical.
| Aspect | Procedure |
| Handling | Handle under an inert atmosphere (e.g., nitrogen or argon).[1][3] Use spark-resistant tools.[3] Avoid contact with air, water, or moisture.[3] Ensure adequate ventilation, such as working in a chemical fume hood. |
| Storage | Store in a tightly sealed container under an inert gas.[4] Keep in a cool, dry, and well-ventilated area.[1] Store away from incompatible materials such as oxidizing agents, acids, and moisture.[1][3] |
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate harm.
| Emergency | Procedure |
| Spill | 1. Evacuate the immediate area and notify others. 2. Wear appropriate PPE, including respiratory protection. 3. Control all sources of ignition. 4. For small spills, cover with an inert absorbent material (e.g., sand or vermiculite).[3][5] 5. For large spills, dike the area to prevent spreading. 6. Collect the absorbed material using spark-resistant tools and place it in a sealed container for disposal.[3] 7. Clean the spill area with a suitable solvent, followed by soap and water. |
| Fire | Use a Class D fire extinguisher, dry sand, or soda ash. Do not use water, carbon dioxide, or halogenated extinguishing agents. [4] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Chemical Spill Response Workflow
Disposal Plan
Proper disposal of 2-Propynamide, N,N-diethyl- and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste in a tightly sealed and properly labeled container.[4] Store waste containers under dry, inert gas.[4] |
| Contaminated Materials | All contaminated materials (e.g., gloves, absorbent pads, glassware) should be collected in a sealed, labeled container and disposed of as hazardous chemical waste. |
| Empty Containers | Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines. |
General Guidance for Amide Waste:
-
Wastes containing amides should be stored in tightly sealed containers.[4]
-
It is crucial to generate a Material Safety Data Sheet (MSDS) for the waste mixture.[5]
-
All waste must be disposed of in accordance with current environmental legislation.[5] Keep chemicals in their original or appropriate, labeled containers.[5]
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
